Product packaging for N-(5-Chloro-4-methylpyridin-2-yl)acetamide(Cat. No.:CAS No. 148612-16-2)

N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Cat. No.: B125450
CAS No.: 148612-16-2
M. Wt: 184.62 g/mol
InChI Key: PBVXRNRTVIVNEC-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methylpyridin-2-yl)acetamide (CAS 148612-16-2) is a high-purity, specialized heterocyclic building block of significant interest in modern medicinal and organic chemistry . With a molecular formula of C8H9ClN2O and a molecular weight of 184.62 g/mol , this compound serves as a crucial intermediate for constructing more complex molecular architectures. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position, a methyl group at the 4-position, and an acetamide group at the 2-position . This specific arrangement of functional groups makes it a valuable synthon in drug discovery campaigns, particularly for the development of novel heterocyclic systems with potential biological activity. Research into pyridine-based acetamides has demonstrated their relevance in the development of new therapeutic agents, including investigations for antiparasitic applications . The compound is typically synthesized via N-acylation of the corresponding amine precursor, 2-amino-5-chloro-4-methylpyridine, using acetylating agents like acetic anhydride or acetyl chloride . It is critical to handle this material with care. Safety information indicates it may be harmful if swallowed and cause skin and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B125450 N-(5-Chloro-4-methylpyridin-2-yl)acetamide CAS No. 148612-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVXRNRTVIVNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450031
Record name N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148612-16-2
Record name N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: The Molecular Structure of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and physicochemical properties of the heterocyclic compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide infers its properties and synthesis based on established chemical principles and data from closely related analogues.

Molecular Structure and Properties

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a chlorine atom at the 5-position, a methyl group at the 4-position, and an acetamido group at the 2-position.

The acetamido group (-NHC(O)CH₃) is an amide functional group derived from acetic acid, linked to the pyridine ring via a nitrogen atom. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the acetamido group suggests potential for this molecule to participate in various chemical reactions and biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₈H₉ClN₂OBased on the constituent atoms.
Molecular Weight 184.63 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidInferred from similar acetamide compounds.
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Based on the general solubility of N-arylacetamides.
Melting Point Not availableRequires experimental determination.
Boiling Point Not availableRequires experimental determination.
CAS Number Not assignedAs of the latest search, a specific CAS number for this compound has not been located.

Synthesis

Hypothetical Synthetic Pathway

The most probable synthetic route is the reaction of 2-amino-5-chloro-4-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. This is a classic example of nucleophilic acyl substitution.

Synthesis_Pathway Precursor 2-amino-5-chloro-4-methylpyridine Product This compound Precursor->Product Acylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol (Inferred)

The following is a generalized, inferred experimental protocol based on the synthesis of similar compounds, such as N-(4-methylpyridin-2-yl)acetamide[1].

Materials:

  • 2-amino-5-chloro-4-methylpyridine

  • Acetic anhydride (or acetyl chloride)

  • Pyridine (if using acetyl chloride, as a base)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloro-4-methylpyridine in an appropriate anhydrous solvent.

  • If using acetyl chloride, add an equimolar amount of pyridine to the solution to act as a base and neutralize the HCl byproduct.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to yield this compound as a crystalline solid.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2-amino-5-chloro- 4-methylpyridine in solvent add_base Add pyridine (optional) dissolve->add_base cool Cool to 0°C add_base->cool add_reagent Add acetylating agent cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with organic solvent quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from suitable solvent concentrate->recrystallize isolate Isolate pure product recrystallize->isolate

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While no specific spectra for this compound are available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - A singlet for the acetamido methyl protons (~2.2 ppm).- A singlet for the pyridine methyl protons (~2.4 ppm).- Two singlets for the aromatic protons on the pyridine ring.- A broad singlet for the amide N-H proton (downfield, ~8-10 ppm).
¹³C NMR - A signal for the acetamido methyl carbon (~24 ppm).- A signal for the pyridine methyl carbon (~18-20 ppm).- Signals for the aromatic carbons of the pyridine ring (110-160 ppm).- A signal for the amide carbonyl carbon (~168-170 ppm).
IR (Infrared) Spectroscopy - N-H stretching vibration (~3300 cm⁻¹).- C=O (amide I) stretching vibration (~1670 cm⁻¹).- N-H bending (amide II) vibration (~1550 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight (184.63 g/mol for C₈H₉ClN₂O).- Characteristic fragmentation patterns, including the loss of the acetyl group.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or any associated signaling pathways for this compound. The presence of the substituted pyridine moiety, a common pharmacophore, suggests that this compound could be investigated for a range of biological activities. However, without experimental data, any discussion of its mechanism of action would be purely speculative.

Conclusion

This compound is a heterocyclic compound with a structure that suggests potential for further chemical modification and biological evaluation. While direct experimental data for this molecule is scarce, its synthesis can be reasonably predicted to proceed via the acylation of 2-amino-5-chloro-4-methylpyridine. The predicted physicochemical and spectroscopic properties outlined in this guide provide a foundation for future research and characterization of this compound. Further experimental investigation is required to confirm these predictions and to explore the potential applications of this compound in drug discovery and development.

References

Synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for N-(5-Chloro-4-methylpyridin-2-yl)acetamide, a valuable pyridyl acetamide derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the core synthetic strategies, experimental protocols, and relevant quantitative data.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals. The presence of a chloro group, a methyl group, and an acetamide moiety on the pyridine ring provides multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide will focus on the plausible and efficient synthetic routes to obtain this target compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests that the most direct approach is the acylation of a corresponding aminopyridine precursor. This involves the formation of an amide bond between 2-amino-5-chloro-4-methylpyridine and an acetylating agent. The primary challenge, therefore, lies in the efficient synthesis of the key intermediate, 2-amino-5-chloro-4-methylpyridine.

Synthesis Pathways

The synthesis of this compound can be primarily achieved through a two-step process:

  • Synthesis of the key intermediate: 2-Amino-5-chloro-4-methylpyridine.

  • Acetylation of the intermediate: Formation of the final acetamide product.

While a direct, one-pot synthesis of this compound is not extensively documented, established methods for the synthesis of substituted pyridines and subsequent N-acylation reactions can be applied.

Pathway 1: Synthesis of 2-Amino-5-chloro-4-methylpyridine

The synthesis of the crucial intermediate, 2-amino-5-chloro-4-methylpyridine, can be approached from commercially available starting materials. One plausible route begins with 2-amino-4-methylpyridine.

Synthesis_of_2-Amino-5-chloro-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine N-(4-methylpyridin-2-yl)acetamide_intermediate N-(4-methylpyridin-2-yl)acetamide 2-Amino-4-methylpyridine->N-(4-methylpyridin-2-yl)acetamide_intermediate Acetic Anhydride N-(5-chloro-4-methylpyridin-2-yl)acetamide_intermediate This compound N-(4-methylpyridin-2-yl)acetamide_intermediate->N-(5-chloro-4-methylpyridin-2-yl)acetamide_intermediate Chlorinating Agent (e.g., NCS) 2-Amino-5-chloro-4-methylpyridine 2-Amino-5-chloro-4-methylpyridine N-(5-chloro-4-methylpyridin-2-yl)acetamide_intermediate->2-Amino-5-chloro-4-methylpyridine Hydrolysis (Acid or Base)

Caption: Proposed synthesis of the key intermediate 2-Amino-5-chloro-4-methylpyridine.

Pathway 2: Acetylation of 2-Amino-5-chloro-4-methylpyridine

Once the 2-amino-5-chloro-4-methylpyridine intermediate is obtained, the final step is a straightforward N-acetylation. This is a common and high-yielding reaction in organic synthesis.

Acetylation_of_2-Amino-5-chloro-4-methylpyridine 2-Amino-5-chloro-4-methylpyridine 2-Amino-5-chloro-4-methylpyridine This compound This compound 2-Amino-5-chloro-4-methylpyridine->this compound Acetic Anhydride or Acetyl Chloride

Spectroscopic Profile of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. Due to the absence of directly published experimental spectra for this specific molecule, the data presented herein is a predictive analysis based on established chemical shift principles and data from structurally analogous compounds. This guide also outlines a general experimental protocol for acquiring such NMR data and includes a workflow diagram for the spectroscopic analysis process.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The structural features of this compound—a substituted pyridine ring linked to an acetamide group—give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).

¹H NMR Spectroscopy Data

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the pyridine ring, the methyl protons of the pyridine and acetamide moieties, and the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyridine H-3~ 8.1 ppmSingletExpected to be downfield due to the anisotropic effect of the ring and the influence of the adjacent nitrogen and chloro-substituent.
Pyridine H-6~ 8.4 ppmSingletPositioned between two nitrogen atoms (in the ring and the amide), leading to significant deshielding.
Pyridine-CH₃~ 2.4 ppmSingletTypical chemical shift for a methyl group attached to an aromatic ring.
Acetamido-CH₃~ 2.2 ppmSingletCharacteristic region for an acetamido methyl group.
Amide N-H~ 9.5 - 10.5 ppmBroad SingletThe chemical shift can be highly dependent on solvent and concentration; typically appears as a broad signal.

Disclaimer: The predicted chemical shifts are estimates and may differ from experimentally obtained values.

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom is expected to produce a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)~ 169 ppmCharacteristic chemical shift for an amide carbonyl carbon.
Pyridine C-2~ 151 ppmCarbon attached to the amide group.
Pyridine C-3~ 117 ppmAromatic carbon adjacent to the chloro-substituted carbon.
Pyridine C-4~ 147 ppmCarbon bearing the methyl group.
Pyridine C-5~ 132 ppmCarbon atom with the chloro substituent.
Pyridine C-6~ 149 ppmAromatic carbon adjacent to the ring nitrogen.
Pyridine-CH₃~ 20 ppmTypical range for a methyl group on a pyridine ring.
Acetamido-CH₃~ 24 ppmCharacteristic chemical shift for an acetamido methyl carbon.

Disclaimer: The predicted chemical shifts are estimates and may differ from experimentally obtained values.

Experimental Protocols for NMR Spectroscopy

The following outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

  • Approximately 5-20 mg of the purified solid compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to serve as a reference point (δ = 0.00 ppm).

  • The resulting solution is transferred into a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectra are typically recorded on a high-resolution NMR spectrometer, operating at frequencies such as 300, 400, or 500 MHz for the ¹H nucleus.

  • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity and optimal resolution.

  • For ¹H NMR , a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can vary depending on the sample concentration.

  • For ¹³C NMR , a proton-decoupled pulse sequence is generally employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • The resulting spectrum is then phased and baseline corrected to produce a clean and interpretable representation of the data.

  • The chemical shifts of the signals are calibrated relative to the internal standard (TMS).

  • For ¹H NMR spectra, the signal integrals are calculated to determine the relative number of protons corresponding to each signal.

Spectroscopic Analysis Workflow

The logical progression from sample preparation to structural confirmation via NMR spectroscopy is depicted in the following workflow diagram.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis Compound This compound Dissolution Dissolution in Deuterated Solvent with TMS Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_Acquisition ¹H NMR Data Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Data Acquisition NMR_Spectrometer->C13_Acquisition H1_Processing ¹H NMR Processing (FT, Phasing, Integration) H1_Acquisition->H1_Processing C13_Processing ¹³C NMR Processing (FT, Phasing) C13_Acquisition->C13_Processing Data_Interpretation Spectral Interpretation and Peak Assignment H1_Processing->Data_Interpretation C13_Processing->Data_Interpretation Structural_Confirmation Structural Confirmation Data_Interpretation->Structural_Confirmation

Caption: Workflow of NMR Spectroscopic Analysis.

Mass Spectrometry Analysis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide. This document outlines expected fragmentation patterns, detailed experimental protocols, and data interpretation strategies relevant to the characterization of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the confirmation of its molecular weight and the elucidation of its structure through fragmentation analysis. This guide details the anticipated mass spectral behavior of this compound under common ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectral Data

The molecular formula for this compound is C₈H₉ClN₂O. The presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Parameter Value
Molecular Formula C₈H₉ClN₂O
Monoisotopic Mass 184.0403 Da
Average Mass 184.626 Da
Nominal Mass 184 Da
Isotopic Distribution

The presence of one chlorine atom will lead to a distinctive M+2 peak with an intensity of approximately one-third of the monoisotopic peak (M).

Ion m/z (Da) Relative Abundance (%)
[M]⁺ (with ³⁵Cl)184.0403100
[M+1]⁺185.04378.8
[M+2]⁺ (with ³⁷Cl)186.037432.0

Proposed Fragmentation Pathways

The fragmentation of this compound is predicted to occur through several key pathways, primarily involving cleavage of the amide group and modifications to the pyridine ring.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, extensive fragmentation is expected. The following diagram illustrates the likely fragmentation pathways.

fragmentation_ei M [C₈H₉ClN₂O]⁺˙ m/z = 184/186 F1 [C₇H₆ClN₂]⁺ m/z = 141/143 M->F1 - CH₃CO˙ F2 [CH₃CO]⁺ m/z = 43 M->F2 - C₇H₆ClN₂˙ F3 [C₆H₆ClN₂]⁺˙ m/z = 142/144 M->F3 - CH₂CO F4 [C₆H₅ClN]⁺˙ m/z = 126/128 F3->F4 - HCN F5 [C₅H₃Cl]⁺˙ m/z = 102/104 F4->F5 - HCN

Caption: Predicted EI Fragmentation Pathway.

Key Predicted EI Fragments:

m/z (Nominal) Proposed Fragment Ion Neutral Loss
184/186[C₈H₉ClN₂O]⁺˙ (Molecular Ion)-
142/144[C₆H₆ClN₂]⁺˙CH₂CO (Ketene)
141/143[C₇H₆ClN₂]⁺CH₃CO˙ (Acetyl radical)
126/128[C₆H₅ClN]⁺˙HCN from m/z 142/144
43[CH₃CO]⁺C₇H₆ClN₂˙
Electrospray Ionization (ESI) Fragmentation

In ESI, the protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) will likely lead to the following fragments.

fragmentation_esi MH [C₈H₁₀ClN₂O]⁺ [M+H]⁺ m/z = 185/187 F1_esi [C₆H₇ClN₂]⁺ m/z = 142/144 MH->F1_esi - CH₂CO F2_esi [C₇H₈ClN₂]⁺ m/z = 157/159 MH->F2_esi - CO

Caption: Predicted ESI Fragmentation Pathway.

Key Predicted ESI Fragments from [M+H]⁺:

m/z (Nominal) Proposed Fragment Ion Neutral Loss
185/187[C₈H₁₀ClN₂O]⁺ (Protonated Molecule)-
143/145[C₆H₈ClN₂]⁺CH₂CO (Ketene)
157/159[C₇H₈ClN₂]⁺CO

Experimental Protocols

The following are suggested starting protocols for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation used.

Sample Preparation Workflow

sample_prep cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Weigh ~1 mg of This compound B Dissolve in 1 mL of Methanol or Acetonitrile A->B C Vortex to ensure complete dissolution B->C D Dilute to a final concentration of 1-10 µg/mL with appropriate solvent C->D E Infuse directly or inject via LC system D->E F Acquire mass spectra E->F

Caption: General Sample Preparation Workflow.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Parameter Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 200-250 °C
Inlet System Direct Insertion Probe (DIP) or Gas Chromatography (GC)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-300
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Solvent System Acetonitrile/Water (50:50) with 0.1% Formic Acid
Flow Rate 5-10 µL/min (direct infusion) or 0.2-0.5 mL/min (LC-MS)
Capillary Voltage 3.5-4.5 kV
Nebulizing Gas (N₂) Flow 1-2 L/min
Drying Gas (N₂) Flow 5-10 L/min
Drying Gas Temperature 250-350 °C
Fragmentor/Cone Voltage 80-120 V (for MS scan)
Collision Energy (for MS/MS) 10-30 eV (for fragmentation of m/z 185/187)
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)
Scan Range m/z 50-300

Data Interpretation and Conclusion

The mass spectrometric analysis of this compound will be characterized by a distinct isotopic pattern for the molecular ion at m/z 184/186 in EI-MS and the protonated molecule at m/z 185/187 in ESI-MS. The fragmentation patterns, dominated by the loss of ketene and cleavage of the amide bond, provide valuable structural confirmation. The experimental protocols provided herein offer a robust starting point for the successful characterization of this molecule. Researchers should optimize these conditions based on their specific instrumentation to achieve the best possible results.

Potential Biological Activities of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of N-(5-Chloro-4-methylpyridin-2-yl)acetamide based on the reported activities of structurally related compounds. As of the date of this publication, no direct experimental data on the biological profile of this compound has been found in the public domain. The information presented herein is intended to serve as a predictive guide for future research and is not indicative of proven biological function.

Introduction

This compound belongs to the class of N-acylpyridinamines, a chemical scaffold of significant interest in medicinal chemistry. The core structure, featuring a substituted pyridine ring linked to an acetamide moiety, is present in a variety of compounds exhibiting a broad spectrum of biological activities. The presence of a chlorine atom and a methyl group on the pyridine ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and target interactions. This whitepaper aims to provide an in-depth overview of the potential biological activities of this compound by examining the established biological functions of analogous structures.

Core Structural Motifs and Their Biological Significance

The chemical architecture of this compound can be deconstructed into two key components: the 2-acetamidopyridine core and the chloro and methyl substituents on the pyridine ring.

  • 2-Acetamidopyridine Core: This motif is a common feature in numerous biologically active molecules. The amide linkage is a critical functional group in many pharmaceuticals, contributing to hydrogen bonding interactions with biological targets. The pyridine ring, a bioisostere of benzene, is a prevalent heterocycle in drug design, often imparting favorable properties such as improved solubility and metabolic stability.

  • Chloro and Methyl Substituents: The chlorine atom at the 5-position and the methyl group at the 4-position of the pyridine ring are expected to significantly influence the molecule's activity. Halogen atoms, particularly chlorine, can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, which may improve membrane permeability. The methyl group can provide steric bulk and influence the electronic properties of the pyridine ring.

Potential Biological Activities Based on Structural Analogs

Based on the biological activities reported for structurally similar compounds, this compound could potentially exhibit the following activities:

Antimicrobial and Antifungal Activity

A significant number of pyridine and acetamide derivatives have demonstrated potent antimicrobial and antifungal properties.

  • Antimicrobial Activity: Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have shown significant antimicrobial activity, comparable to standard drugs like ciprofloxacin[1]. The chloroacetamide moiety is a known reactive group that can alkylate biological nucleophiles, leading to the inhibition of essential microbial enzymes.

  • Antifungal Activity: N-(thiophen-2-yl) nicotinamide derivatives have exhibited excellent fungicidal activities[2]. Furthermore, [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide derivatives have shown better antifungal activity than the reference drug fluconazole against Candida albicans and Aspergillus niger[3].

Table 1: Summary of Antimicrobial and Antifungal Activity of Related Compounds

Compound ClassActivity TypeTarget Organisms/AssayKey Findings
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivativesAntimicrobialTube dilution techniqueSignificant activity, comparable to ciprofloxacin and fluconazole[1].
[4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide derivativesAntifungalCandida albicans, Aspergillus nigerBetter activity than fluconazole, with compound 5d being most active against C. albicans (MIC of 0.224 mg/mL) and compound 2b most active against A. niger (MIC of 0.190 mg/mL)[3].
N-(thiophen-2-yl) nicotinamide derivativesFungicidalPseudoperonospora cubensisCompounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) showed excellent activity[2].
2-chloro-N-alkyl/aryl acetamide derivativesAntimicrobialGram-positive and Gram-negative bacteria, fungiExcellent antibacterial and antifungal activity[4].
Anticancer Activity

The acetamide and pyridine scaffolds are present in several anticancer agents.

  • Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been evaluated for their in vitro anticancer activity using the MTT assay, with some compounds showing good anticancer activity[1]. Molecular docking studies suggest these compounds may act as lead molecules for rational drug design of anticancer agents[1].

Table 2: Summary of Anticancer Activity of a Related Compound Series

Compound ClassCell LinesAssayKey Findings
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivativesHCT116, RAW264.7MTT assayCompound 5 showed good anticancer activity. Molecular docking suggested compounds 5 and 7 have good docking scores within the binding pocket[1].
Anti-inflammatory Activity

Analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been investigated as potential agents for treating inflammatory bowel disease (IBD).

  • These compounds act as dual inhibitors of TNF-α- and IL-6-induced cell adhesion[5]. Oral administration of these compounds significantly suppressed clinical signs of TNBS-induced colitis in rats[5]. This suggests that this compound could potentially modulate inflammatory pathways.

Table 3: Summary of Anti-inflammatory Activity of Related Compounds

Compound ClassIn Vitro ModelIn Vivo ModelKey Findings
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analoguesInhibition of TNF-α- and IL-6-induced monocyte adhesion to colon epithelial cellsTNBS-induced rat colitisCompound 2-19 showed much better inhibitory activity against TNF-α- and IL-6-induced cell adhesion than tofacitinib. Oral administration suppressed weight loss, colon tissue edema, and myeloperoxidase activity[5].
Insecticidal and Herbicidal Potential

The pyridine ring is a key component of neonicotinoid insecticides.

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has demonstrated higher insecticidal activity against the cowpea aphid (Aphis craccivora) than the commercial insecticide acetamiprid[6].

  • 2-chloro-5-methylpyridine is a known intermediate in the synthesis of herbicides[7].

Table 4: Summary of Insecticidal and Herbicidal Potential of Related Compounds

Compound/IntermediateActivity TypeTarget OrganismKey Findings
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideInsecticidalAphis craccivoraHigher activity than acetamiprid, with an LC50 value of 0.006 ppm[6].
2-chloro-5-methylpyridineHerbicidalNot specified (intermediate)Used in the synthesis of herbicidal compounds[7].

Potential Mechanisms of Action

The diverse potential biological activities of this compound suggest multiple possible mechanisms of action.

Inhibition of Inflammatory Signaling Pathways

Based on the activity of its hydroxylated analogue, this compound could potentially interfere with pro-inflammatory cytokine signaling. A plausible mechanism involves the inhibition of downstream signaling cascades activated by TNF-α and IL-6, leading to a reduction in the expression of adhesion molecules on endothelial cells and subsequent immune cell infiltration.

G Potential Anti-inflammatory Signaling Pathway TNFa TNF-α Receptor Receptor Activation TNFa->Receptor IL6 IL-6 IL6->Receptor Signaling Intracellular Signaling Cascade (e.g., JAK/STAT, NF-κB) Receptor->Signaling Gene Gene Transcription (Adhesion Molecules) Signaling->Gene Adhesion Cell Adhesion Gene->Adhesion Inflammation Inflammation Adhesion->Inflammation Compound This compound (Putative Inhibitor) Compound->Signaling

Caption: Putative inhibition of inflammatory signaling by this compound.

Covalent Modification of Target Proteins

The presence of the chloroacetamide moiety suggests a potential mechanism involving covalent inhibition. Chloroacetamides are known to act as electrophiles and can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is plausible for its potential antimicrobial and anticancer activities.

G Covalent Inhibition Mechanism Compound This compound (Electrophile) Covalent_Complex Covalent Enzyme-Inhibitor Complex (Inactive) Compound->Covalent_Complex Nucleophilic Attack Enzyme Target Enzyme (with Nucleophilic Residue) Enzyme->Covalent_Complex

Caption: Proposed mechanism of covalent inhibition by the chloroacetamide moiety.

Experimental Protocols for Future Research

To validate the predicted biological activities of this compound, the following experimental approaches, based on methodologies reported for related compounds, are recommended.

Synthesis of this compound

The synthesis would likely involve the acylation of 2-amino-5-chloro-4-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. A general procedure, adapted from the synthesis of a related compound, is as follows:

  • Dissolve 2-amino-5-chloro-4-methylpyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

  • Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

G Synthetic Workflow Start 2-amino-5-chloro-4-methylpyridine + Acetylating Agent Reaction Acylation Reaction (Solvent, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of the target compound.

In Vitro Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), a two-fold serial dilution of the compound would be prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) would be added to each well. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Anticancer Cell Proliferation Assay
  • MTT Assay: Cancer cell lines (e.g., HCT116, MCF-7) would be seeded in 96-well plates and allowed to attach overnight. The cells would then be treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals would be solubilized, and the absorbance would be measured using a microplate reader to determine cell viability. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) would then be calculated.

In Vitro Anti-inflammatory Cell Adhesion Assay
  • Monocyte-Endothelial Cell Adhesion Assay: Human colon epithelial cells (e.g., HT-29) would be grown to confluence in multi-well plates and pre-treated with the test compound. The cells would then be stimulated with a pro-inflammatory cytokine (e.g., TNF-α or IL-6) to induce the expression of adhesion molecules. Fluorescently labeled monocytes (e.g., U937) would be added to the epithelial cell monolayer and incubated. After washing away non-adherent cells, the fluorescence of the adherent monocytes would be quantified using a fluorescence plate reader to assess the inhibitory effect of the compound on cell adhesion.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activities of this compound, the extensive literature on structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial, anticancer, anti-inflammatory, and agrochemical agent. The presence of the chloroacetamide moiety is particularly suggestive of a covalent mechanism of action, which could lead to potent and irreversible inhibition of biological targets.

Future research should focus on the synthesis and in vitro screening of this compound in a panel of assays relevant to the predicted activities. Positive hits from these initial screens would warrant further investigation into the mechanism of action, structure-activity relationships through the synthesis of analogues, and evaluation in in vivo models of disease. The findings from such studies will be crucial in determining the therapeutic or agrochemical potential of this and related compounds.

References

An In-depth Technical Guide to N-(5-Chloro-4-methylpyridin-2-yl)acetamide and its Analogs: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-4-methylpyridin-2-yl)acetamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridine ring is a common scaffold in a multitude of biologically active molecules, and its substitution with chloro, methyl, and acetamido groups can modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for this compound and its analogs, aiming to facilitate further research and drug development efforts in this area. While specific biological data for the title compound is limited in publicly available literature, this guide extrapolates from closely related analogs to provide a foundational understanding of its potential applications, particularly in oncology and mycology.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the key intermediate, 2-amino-5-chloro-4-methylpyridine, followed by its acetylation.

Synthesis of 2-amino-5-chloro-4-methylpyridine

Several routes for the synthesis of 2-amino-5-chloro-4-methylpyridine have been reported. One common method involves the reduction of a nitropyridine derivative.

Experimental Protocol:

A detailed experimental protocol for a plausible synthesis route is provided in the "Experimental Protocols" section of this guide.

Acetylation of 2-amino-5-chloro-4-methylpyridine

The final step involves the N-acetylation of the aminopyridine intermediate. This is a standard transformation that can be accomplished using various acetylating agents.

Experimental Protocol:

A detailed experimental protocol for the acetylation step is provided in the "Experimental Protocols" section.

G cluster_0 Synthesis of 2-amino-5-chloro-4-methylpyridine cluster_1 Synthesis of this compound 2-chloro-5-methyl-4-nitropyridine 1-oxide 2-chloro-5-methyl-4-nitropyridine 1-oxide Hydrogenation Hydrogenation 2-chloro-5-methyl-4-nitropyridine 1-oxide->Hydrogenation H2, Catalyst 2-amino-5-chloro-4-methylpyridine 2-amino-5-chloro-4-methylpyridine Hydrogenation->2-amino-5-chloro-4-methylpyridine This compound This compound 2-amino-5-chloro-4-methylpyridine->this compound Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound

Synthetic Workflow for this compound

Biological Activity of this compound Analogs

While specific biological data for this compound is not extensively documented, the broader class of pyridine and acetamide derivatives has demonstrated significant potential in various therapeutic areas, most notably in anticancer and antifungal applications.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyridine-containing acetamide derivatives against a range of cancer cell lines. The mechanism of action for these compounds is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyridine Acetamide Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamidePANC-14.6[4]
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamideHepG22.2[4]
A quinazoline-chalcone derivative (14g)K-562 (leukemia)0.622[5]
A pyrimidodiazepine derivative (16a)K-562 (leukemia)<10[5]
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesMCF-72.5–5[6]
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesHCT-1162.5–5[6]

Potential Mechanisms of Action: The anticancer activity of pyridine derivatives has been linked to several mechanisms, including:

  • DNA Intercalation and Groove Binding: Some quinazoline derivatives have been shown to interact with DNA, potentially disrupting replication and transcription.[5]

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Analogs of the target compound may inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[5]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Signaling Cascade->Proliferation, Survival, Angiogenesis Pyridine Derivative Pyridine Derivative Pyridine Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Antifungal Activity

Derivatives of N-(pyridin-2-yl) acetamide have also been investigated for their antifungal properties. These compounds have shown efficacy against various fungal strains, including those resistant to conventional antifungal agents.

Table 2: Antifungal Activity of Selected Pyridine Acetamide Analogs

Compound/AnalogFungal StrainMIC (mg/mL)Reference
[4-Methylphenylsulphonamido]-N-(pyridin-2-yl) butanamide (5d)Candida albicans0.224[7][8]
[4-Methylphenylsulphonamido]-N-(pyridin-2-yl) propanamide (2b)Aspergillus niger0.190[7][8]
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)0.128 - 0.256[9]
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)0.128 - 0.256[9]

Potential Mechanisms of Action: The exact mechanism of antifungal action for many of these compounds is still under investigation. However, some studies suggest that they may act by disrupting the fungal cell wall or membrane, or by inhibiting essential enzymes. One study on 2-chloro-N-phenylacetamide indicated that its mechanism is not through binding to ergosterol or damaging the cell wall, suggesting an alternative mode of action.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the title compound and for assessing its potential biological activities.

Synthesis of this compound

Step 1: Synthesis of 2-amino-5-chloro-4-methylpyridine

  • Method 1: Reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide

    • In a glass pressure reactor under an argon atmosphere, charge 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium (1 equivalent).[1][10]

    • Add a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon).[1][10]

    • Add ethanol as the solvent.[1][10]

    • Seal the reactor and purge three times with argon.[1][10]

    • Pressurize the reactor with hydrogen gas (e.g., 3 bar) and stir the mixture at room temperature (e.g., 30°C) for a sufficient time to ensure complete reaction (e.g., 20 hours).[1][10]

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

    • Once the reaction is complete, vent the reactor and purge with argon.[1][10]

    • Filter the reaction mixture through a pad of celite or kieselguhr to remove the catalyst.[1][10]

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-chloro-4-methylpyridine.[1][10]

Step 2: Acetylation of 2-amino-5-chloro-4-methylpyridine

  • Dissolve 2-amino-5-chloro-4-methylpyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane or anhydrous tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution. If using acetyl chloride, a base such as triethylamine or pyridine (1.2 equivalents) should be added to scavenge the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Anticancer Activity: MTT Assay
  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination
  • Fungal Culture: Grow the fungal strains (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at an appropriate temperature (e.g., 35°C for Candida and 28°C for Aspergillus).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only). A known antifungal agent (e.g., fluconazole) should be used as a reference drug.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

This compound is a synthetically accessible compound belonging to a class of molecules with demonstrated biological potential. While direct evidence of its efficacy is currently sparse in the public domain, the known anticancer and antifungal activities of its close analogs suggest that it is a promising candidate for further investigation. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on the comprehensive biological profiling of this compound, including the elucidation of its specific molecular targets and mechanism of action, to fully understand its potential as a novel therapeutic agent.

References

N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on N-(5-Chloro-4-methylpyridin-2-yl)acetamide is limited in publicly available scientific literature. This guide has been compiled by extrapolating information from structurally related compounds and general principles of medicinal chemistry to provide a comprehensive overview for research and development professionals.

Introduction

This compound belongs to the class of N-acylaminopyridines, a scaffold of significant interest in medicinal chemistry. The pyridine ring is a common motif in numerous pharmaceuticals, and its substitution pattern can profoundly influence biological activity. The presence of a chloro group, a methyl group, and an acetamide moiety on the pyridine core of the title compound suggests its potential for diverse pharmacological activities. This technical guide aims to provide a comprehensive resource on the synthesis, potential biological activities, and structure-activity relationships of this compound, drawing insights from analogous structures.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol
LogP 1.5 (Predicted)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Synthesis

The synthesis of this compound can be achieved through a straightforward acylation of its corresponding amine precursor, 2-amino-5-chloro-4-methylpyridine.

Synthesis of 2-amino-5-chloro-4-methylpyridine

The precursor, 2-amino-5-chloro-4-methylpyridine, can be synthesized via several routes, with a common method involving the chlorination of 2-amino-4-methylpyridine.

Experimental Protocol: Chlorination of 2-amino-4-methylpyridine

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a gas inlet tube, dissolve 2-amino-4-methylpyridine in a suitable solvent such as glacial acetic acid or concentrated hydrochloric acid.

  • Chlorination: Cool the solution in an ice bath to 0-5°C. Bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite solution in a controlled manner while maintaining the low temperature.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-5-chloro-4-methylpyridine.

Synthesis of this compound

The final product is synthesized by the acetylation of 2-amino-5-chloro-4-methylpyridine.

Experimental Protocol: Acetylation of 2-amino-5-chloro-4-methylpyridine

  • Reaction Setup: Dissolve 2-amino-5-chloro-4-methylpyridine in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetic anhydride.

  • Acetylation: Add acetyl chloride or acetic anhydride dropwise to the solution at room temperature. If using an inert solvent, a base such as triethylamine or pyridine can be added to scavenge the generated acid.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2-amino-4-methylpyridine 2-amino-4-methylpyridine Chlorination Chlorination 2-amino-4-methylpyridine->Chlorination Chlorinating agent 2-amino-5-chloro-4-methylpyridine 2-amino-5-chloro-4-methylpyridine Chlorination->2-amino-5-chloro-4-methylpyridine Acetylation Acetylation 2-amino-5-chloro-4-methylpyridine->Acetylation Acetyl chloride or Acetic anhydride This compound This compound Acetylation->this compound

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Anti-inflammatory Activity

Derivatives of N-pyridin-2-yl acetamide have been investigated for their ability to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators in the pathogenesis of various inflammatory diseases.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB TNFa_IL6_Gene TNF-α & IL-6 Gene Transcription NF-kB->TNFa_IL6_Gene Cytokines TNF-α & IL-6 Release TNFa_IL6_Gene->Cytokines Inflammation Inflammation Cytokines->Inflammation Target_Molecule This compound Target_Molecule->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Quantitative Data from Analogous Compounds

CompoundTargetAssayIC₅₀ (µM)Reference
2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide (3c)InflammationCarrageenan-induced paw edema- (in vivo)[2]
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analoguesTNF-α and IL-6 induced cell adhesionCell-based assayVaries

Experimental Protocol: In Vitro TNF-α and IL-6 Inhibition Assay

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.

  • Cell Stimulation: Seed the cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

  • Compound Treatment: Simultaneously treat the cells with various concentrations of the test compound (this compound).

  • Incubation: Incubate the plates for a specified period (e.g., 4-24 hours).

  • Cytokine Quantification: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[3]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ value.

Antiviral Activity

The pyridin-2-yl acetamide scaffold has also been explored for its antiviral potential. For instance, certain derivatives have shown activity against various viruses.

Quantitative Data from Analogous Compounds

CompoundVirusCell LineEC₅₀ (µM)Reference
Benzothiazolyl-pyridine hybridsH5N1 InfluenzaMDCKVaries[4]
5-indole-1,3,4-oxadiazole-2-thiol acetamide derivativesHIV-1TZM-bl0.17 - 0.24[5]

Experimental Protocol: General Antiviral Assay (e.g., Plaque Reduction Assay)

  • Cell Seeding: Seed a monolayer of a suitable host cell line (e.g., MDCK for influenza, Vero for other viruses) in 24-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.

  • Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on studies of related N-acylaminopyridine derivatives, the following SAR insights can be inferred:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. Halogen atoms, like the chloro group at the 5-position, can influence the electronic properties and binding interactions of the molecule. The methyl group at the 4-position may provide beneficial steric interactions and improve metabolic stability.

  • Acetamide Moiety: The acetamide group is a key pharmacophoric feature, likely involved in hydrogen bonding with the biological target. Modifications to the acyl group can modulate potency and selectivity.

  • Overall Lipophilicity: The balance between hydrophilicity and lipophilicity, influenced by the substituents, is crucial for cell permeability and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the analysis of structurally related compounds, it holds potential for development as an anti-inflammatory or antiviral agent. The synthetic route to this compound is straightforward, allowing for the generation of analogs for further SAR studies. Future research should focus on the direct synthesis and biological evaluation of this compound to validate these hypotheses and unlock its full therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

Methodological & Application

Synthesis of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" from 2-amino-5-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via the N-acetylation of 2-amino-5-chloro-4-methylpyridine. The described method is robust, high-yielding, and readily scalable for laboratory and pilot plant settings.

Principle

The synthesis is based on the nucleophilic attack of the primary amino group of 2-amino-5-chloro-4-methylpyridine on the electrophilic carbonyl carbon of acetic anhydride. This reaction, a classic example of N-acylation, proceeds efficiently to form the corresponding acetamide. The reaction is typically carried out using an excess of acetic anhydride which can also serve as the solvent. The product is then isolated by precipitation and crystallization.

Materials and Equipment
  • Reagents:

    • 2-amino-5-chloro-4-methylpyridine

    • Acetic anhydride

    • Diethyl ether

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Ice bath

    • Büchner funnel and flask

    • Vacuum pump

    • Standard laboratory glassware

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the acetylation of similar aminopyridines.

Reaction Setup
  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloro-4-methylpyridine (5.0 g, 31.9 mmol).

  • In the fume hood, carefully add acetic anhydride (25 mL, 265 mmol) to the flask.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

Reaction Procedure
  • Begin stirring the reaction mixture.

  • Heat the mixture to 70°C and maintain this temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Product Isolation and Purification
  • After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Once at room temperature, slowly add 50 mL of diethyl ether to the stirred solution.

  • The product will precipitate out of the solution as a crystalline solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold diethyl ether (2 x 15 mL).

  • Dry the purified product under vacuum to a constant weight.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-amino-5-chloro-4-methylpyridine5.0 g (31.9 mmol)
Acetic anhydride25 mL (265 mmol)
Reaction Conditions
Temperature70°C
Time2 hours
Product
Theoretical Yield6.34 g
Expected Actual Yield~90-95%
AppearanceWhite to off-white crystalline solid
Characterization (Expected)
Melting PointTo be determined
¹H NMR (CDCl₃, δ ppm)~8.2 (s, 1H), ~7.9 (s, 1H), ~2.4 (s, 3H), ~2.2 (s, 3H)
¹³C NMR (CDCl₃, δ ppm)~169, ~150, ~145, ~140, ~115, ~110, ~24, ~18
MS (m/z)[M+H]⁺ expected at 199.05
Visualizations

Reaction Workflow

SynthesisWorkflow Start Start Reactants 1. Add Reactants - 2-amino-5-chloro-4-methylpyridine - Acetic Anhydride Start->Reactants Heating 2. Heat to 70°C for 2 hours Reactants->Heating Cooling 3. Cool to Room Temperature Heating->Cooling Precipitation 4. Add Diethyl Ether & Cool in Ice Bath Cooling->Precipitation Filtration 5. Filter & Wash with Diethyl Ether Precipitation->Filtration Drying 6. Dry Under Vacuum Filtration->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Scheme

ReactionScheme reactant1 2-amino-5-chloro-4-methylpyridine product This compound reactant1->product 70°C Reaction Reaction reactant1->Reaction 70°C plus + reactant2 Acetic Anhydride reactant2->product 70°C reactant2->Reaction 70°C reaction_arrow + + +->product 70°C +->Reaction 70°C

Experimental protocol for "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Introduction

This compound is a substituted pyridine derivative. This document outlines a detailed experimental protocol for its synthesis via the acetylation of 2-amino-5-chloro-4-methylpyridine. The procedure is based on established methods for the acylation of 2-aminopyridines, providing a reliable pathway for researchers in medicinal chemistry and drug development.[1][2]

Reaction Scheme

The synthesis proceeds through the nucleophilic attack of the amino group of 2-amino-5-chloro-4-methylpyridine on the carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.

G cluster_reactants Reactants cluster_product Product reactant1 2-amino-5-chloro-4-methylpyridine product This compound reactant1->product Acetylation reactant2 Acetic Anhydride reactant2->product

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of N-(4-methyl-pyridin-2-yl)-acetamide.[1]

1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-amino-5-chloro-4-methylpyridine≥97% Puritye.g., Sigma-AldrichStarting material
Acetic AnhydrideReagent Grade, ≥98%e.g., Sigma-AldrichAcetylating agent and solvent
Diethyl EtherAnhydrouse.g., Sigma-AldrichFor product precipitation
Deionized WaterN/AIn-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., Sigma-AldrichFor drying organic layers (optional)

2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

3. Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, add 2-amino-5-chloro-4-methylpyridine (e.g., 10.0 g, 69.1 mmol).

  • Addition of Reagent: To the flask, add acetic anhydride (e.g., 30 mL). Acetic anhydride acts as both the reagent and the solvent.[1]

  • Reaction Conditions: Heat the mixture to 70-80°C with continuous stirring for 2-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add diethyl ether (e.g., 50 mL) to the cooled mixture to precipitate the product.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

4. Purification

If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

5. Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O and N-H stretches).

  • Melting Point Analysis: To assess purity.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the synthesis protocol, based on a representative scale.

ParameterValueReference/Note
Reactants
2-amino-5-chloro-4-methylpyridine10.0 g (69.1 mmol)Starting Material
Acetic Anhydride30 mLReagent and Solvent
Reaction Conditions
Temperature70-80°CAdapted from a similar procedure[1]
Reaction Time2-3 hoursMonitor by TLC
Product
Theoretical Yield~12.8 gBased on 100% conversion
Expected Yield85-95%Typical for this type of reaction[1]
AppearanceWhite to off-white solidExpected product form

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Add Reactants to Flask (2-amino-5-chloro-4-methylpyridine + Acetic Anhydride) B 2. Heat and Stir (70-80°C, 2-3h) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate with Diethyl Ether C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Ether E->F G 7. Dry in Vacuum Oven F->G H 8. Characterization (NMR, MS, IR, MP) G->H

Figure 2: Workflow diagram for the synthesis and analysis of the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl ether is extremely flammable; ensure there are no nearby ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Comprehensive Characterization of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-Chloro-4-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential synthetic intermediate. Its purity and structural integrity are critical for downstream applications. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring reliable and reproducible results for research and development.

Analytical Workflow

The following diagram outlines the general workflow for the synthesis and subsequent analytical characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification Crude Product hplc HPLC (Purity Assessment) purification->hplc Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms ftir FTIR Spectroscopy (Functional Groups) ms->ftir

Caption: General workflow for the synthesis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocol
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

Data Presentation
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection 254 nm
Expected Retention Time ~ 8-12 min (dependent on exact system)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the molecule by providing information about the hydrogen (¹H) and carbon (¹³C) environments.

Experimental Protocol
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural assignment.

Expected Spectral Data (in DMSO-d₆)

The following table summarizes the predicted chemical shifts based on the analysis of similar compounds.[1]

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Methyl Protons (Acetamide)~ 2.15Singlet-C(O)CH₃
Methyl Protons (Pyridine)~ 2.30SingletAr-CH₃
Aromatic Proton (H3)~ 7.90SingletPyridine Ring
Aromatic Proton (H6)~ 8.20SingletPyridine Ring
Amide Proton~ 10.5Broad Singlet-NH-
¹³C NMR Predicted δ (ppm) Assignment
Methyl Carbon (Acetamide)~ 24.0-C(O)C H₃
Methyl Carbon (Pyridine)~ 18.0Ar-C H₃
Aromatic Carbons~ 110-155Pyridine Ring Carbons
Carbonyl Carbon~ 169.0C =O

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

Expected Data
Parameter Value
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol [2]
Expected Ion (M+H)⁺ m/z 185.04
Isotope Pattern A characteristic ~3:1 ratio for the (M+H)⁺ and (M+H+2)⁺ peaks due to the presence of the chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol
  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹) Vibration Functional Group
~ 3300N-H StretchAmide
~ 3100-3000C-H StretchAromatic
~ 2950-2850C-H StretchAliphatic (Methyl)
~ 1670C=O Stretch (Amide I)Amide
~ 1600, 1480C=C StretchAromatic Ring
~ 1540N-H Bend (Amide II)Amide
~ 800-700C-Cl StretchChloro-aromatic
Interrelation of Analytical Techniques

The following diagram illustrates how the information from each analytical technique contributes to the overall characterization of the compound.

Analytical Techniques Interrelation cluster_techniques Analytical Techniques cluster_information Derived Information compound This compound hplc HPLC compound->hplc nmr NMR compound->nmr ms MS compound->ms ftir FTIR compound->ftir purity Purity & Quantification hplc->purity structure Connectivity & 3D Structure nmr->structure mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ftir->func_groups structure->mol_weight structure->func_groups

Caption: Relationship between analytical techniques and the information obtained for compound characterization.

The combination of HPLC, NMR, MS, and FTIR provides a robust and comprehensive characterization of this compound. Following these protocols will ensure accurate determination of the compound's purity, molecular structure, molecular weight, and the presence of key functional groups, which is essential for its use in research and development.

References

Application Notes and Protocols for Antimicrobial Assays Using N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. The protocols outlined below are based on established and widely accepted methodologies for determining the efficacy of novel antimicrobial agents.

Introduction

This compound is a synthetic compound belonging to the acetamide class, which is of interest in drug discovery due to the known biological activities of related structures. The presence of a substituted pyridine ring suggests potential for various biological activities, including antimicrobial effects. While specific data on the antimicrobial properties of this particular compound are not widely published, its structural motifs are present in molecules with documented antibacterial and antifungal activity. Therefore, a systematic evaluation of its potential as an antimicrobial agent is warranted.

These notes will guide researchers through the essential in vitro assays to characterize the antimicrobial profile of this compound. The primary assays covered are the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from antimicrobial assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. Below are template tables for recording results from the described protocols.

Table 1: Zone of Inhibition Diameters for this compound

Test MicroorganismDisk Concentration (µ g/disk )Zone of Inhibition (mm)Interpretation (S/I/R)*
e.g., Staphylococcus aureus ATCC 2592330
e.g., Escherichia coli ATCC 2592230
e.g., Pseudomonas aeruginosa ATCC 2785330
e.g., Candida albicans ATCC 1023130

*S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires standardized breakpoints which may not be available for a novel compound. Initially, this can be a qualitative assessment based on zone size.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)
e.g., Staphylococcus aureus ATCC 25923
e.g., Escherichia coli ATCC 25922
e.g., Pseudomonas aeruginosa ATCC 27853
e.g., Candida albicans ATCC 10231

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity of this compound.[1][2][3]

Objective: To determine the susceptibility of a microbial strain to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[2]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[4]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile cotton swabs

  • Bacterial and/or fungal cultures

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers or ruler

Protocol:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to a desired stock concentration.

    • Aseptically apply a specific volume of the compound solution onto sterile filter paper disks to achieve the desired final concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disk with the solvent alone.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.[1]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[2]

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[1]

  • Disk Placement:

    • Using sterile forceps, place the prepared disks (including the test compound and control disks) onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart from each other and 15 mm from the edge of the plate.[4]

    • Gently press each disk to ensure complete contact with the agar.[2]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria. For fungi, incubation conditions may vary (e.g., 25-30°C for 24-48 hours).

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Record the results in a table similar to Table 1.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]

Objective: To determine the MIC of this compound against various microorganisms.[6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and/or fungal cultures

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Microplate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of concentrations.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well from 1 to 11. Do not inoculate well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria. Adjust conditions as necessary for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

    • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.[8]

    • Record the MIC values in a table similar to Table 2.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the described antimicrobial assays.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Compound Disks D Place Disks on Agar Surface A->D B Prepare 0.5 McFarland Inoculum Suspension C Inoculate MHA Plate with Swab B->C C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Determine MIC by Visual Inspection or OD Reading D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Potential Mechanism of Action

While the specific mechanism of action for this compound is unknown, many antimicrobial compounds target essential cellular pathways. Further research would be required to elucidate the precise mechanism, which could involve the inhibition of cell wall synthesis, protein synthesis, DNA replication, or disruption of the cell membrane.

Potential_Mechanisms cluster_targets Potential Cellular Targets Compound This compound CellWall Cell Wall Synthesis Compound->CellWall ProteinSynth Protein Synthesis (Ribosomes) Compound->ProteinSynth DNARep DNA Replication (DNA Gyrase, etc.) Compound->DNARep Membrane Cell Membrane Integrity Compound->Membrane Outcome Inhibition of Growth or Cell Death CellWall->Outcome ProteinSynth->Outcome DNARep->Outcome Membrane->Outcome

Caption: Potential Antimicrobial Mechanisms of Action.

References

"N-(5-Chloro-4-methylpyridin-2-yl)acetamide" for anticancer research cell lines (MCF7, NCI-H460).

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(5-Chloro-4-methylpyridin-2-yl)acetamide is a pyridine derivative that has demonstrated cytotoxic effects against various cancer cell lines. This document provides an overview of its reported anticancer activity against the human breast adenocarcinoma cell line (MCF7) and the human non-small cell lung carcinoma cell line (NCI-H460). The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the potential of this compound as an anticancer agent.

Disclaimer: The quantitative data and mechanisms of action presented in this document are based on information from a commercial supplier. Independent verification is recommended.

Anticancer Activity

This compound has been reported to exhibit significant cytotoxic activity against both MCF7 and NCI-H460 cell lines. The inhibitory concentration 50 (IC50) for both cell lines is reported to be less than 10 µM.

The proposed mechanisms of action differ between the two cell lines. In MCF7 cells, the compound is suggested to induce apoptosis, while in NCI-H460 cells, it is reported to cause cell cycle arrest.

Data Summary

The following table summarizes the reported in vitro anticancer activity of this compound.

Cell LineCancer TypeReported IC50 (µM)Reported Mechanism of Action
MCF7Breast Adenocarcinoma< 10Induction of Apoptosis
NCI-H460Non-Small Cell Lung Carcinoma< 10Cell Cycle Arrest

Experimental Protocols

The following are generalized protocols for assessing the anticancer effects of this compound. It is recommended to optimize these protocols for your specific laboratory conditions and cell culture practices.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on MCF7 and NCI-H460 cells.

Materials:

  • This compound

  • MCF7 or NCI-H460 cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting apoptosis in MCF7 cells treated with this compound using flow cytometry.[1][2][3][4][5]

Materials:

  • MCF7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁵ cells per well in a 6-well plate.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution in NCI-H460 cells treated with this compound.[6][7][8][9]

Materials:

  • NCI-H460 cells

  • This compound

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁵ cells per well in a 6-well plate.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay (MCF7) cluster_cellcycle Cell Cycle Analysis (NCI-H460) seed_viability Seed Cells (MCF7/NCI-H460) in 96-well plate treat_viability Treat with Compound seed_viability->treat_viability mtt_add Add MTT Reagent treat_viability->mtt_add dissolve Dissolve Formazan mtt_add->dissolve read_viability Measure Absorbance dissolve->read_viability seed_apoptosis Seed Cells in 6-well plate treat_apoptosis Treat with Compound seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_apoptosis seed_cellcycle Seed Cells in 6-well plate treat_cellcycle Treat with Compound seed_cellcycle->treat_cellcycle harvest_cellcycle Harvest & Fix Cells treat_cellcycle->harvest_cellcycle stain_cellcycle Stain with PI/RNase A harvest_cellcycle->stain_cellcycle analyze_cellcycle Flow Cytometry Analysis stain_cellcycle->analyze_cellcycle

Caption: Experimental workflows for evaluating the anticancer activity.

signaling_pathway cluster_mcf7 MCF7 Cell cluster_ncih460 NCI-H460 Cell compound N-(5-Chloro-4-methylpyridin-2-yl) acetamide apoptosis_pathway Apoptotic Signaling Cascade (e.g., Caspase Activation) compound->apoptosis_pathway cellcycle_pathway Cell Cycle Checkpoints (e.g., G2/M) compound->cellcycle_pathway apoptosis Apoptosis apoptosis_pathway->apoptosis cellcycle_arrest Cell Cycle Arrest cellcycle_pathway->cellcycle_arrest

Caption: Postulated signaling pathways for the compound.

References

No Anti-Inflammatory Studies Found for N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and databases reveals a lack of published anti-inflammatory studies for the compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. Despite its defined chemical structure, there is no publicly available research detailing its efficacy, mechanism of action, or potential therapeutic applications in the context of inflammation.

Consequently, the creation of detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams, is not feasible at this time. Such documents require a foundation of existing peer-reviewed research to ensure accuracy, reliability, and utility for researchers, scientists, and drug development professionals.

Searches for this compound have primarily yielded information related to its synthesis and availability from chemical suppliers. No in vitro or in vivo studies investigating its effects on inflammatory markers, pathways, or models of inflammatory disease appear to have been published.

It is possible that research on this compound exists but has not been made public, or that it is a novel chemical entity that has not yet been subjected to biological screening for anti-inflammatory activity. Researchers interested in the potential of this compound as an anti-inflammatory agent would need to conduct initial exploratory studies to determine its biological activity.

Application Notes and Protocols: N-(5-Chloro-4-methylpyridin-2-yl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-(5-Chloro-4-methylpyridin-2-yl)acetamide, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials.

Introduction

This compound is a substituted pyridine derivative. The presence of a chloro-substituent on the pyridine ring, combined with the acetamido group, offers multiple reactive sites for further chemical transformations. The chlorine atom can be displaced through various cross-coupling reactions, making this compound a key intermediate for the synthesis of more complex molecular architectures. This document outlines the synthesis of the title compound and explores its utility in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 2-amino-5-chloro-4-methylpyridine, followed by its acylation.

Synthesis of 2-amino-5-chloro-4-methylpyridine

A plausible synthetic route to 2-amino-5-chloro-4-methylpyridine starts from the commercially available 2-amino-4-methylpyridine. The process involves a sequence of nitration, diazotization to a hydroxypyridine, chlorination, and subsequent reduction of the nitro group.

Experimental Protocol:

Step 1: Synthesis of 4-methyl-5-nitropyridin-2-amine

  • In a round-bottom flask, dissolve 2-amino-4-methylpyridine in concentrated sulfuric acid under cooling in an ice-water bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 20 °C.

  • After the addition, allow the reaction to stir at this temperature for 2 hours, then warm to 50 °C and stir for an additional 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 4-methyl-5-nitropyridin-2-amine.

Step 2: Synthesis of 5-chloro-4-methyl-2-nitropyridine

  • Suspend 4-methyl-5-nitropyridin-2-amine in hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Add the diazonium salt solution to the copper(I) chloride solution and warm the mixture to facilitate the Sandmeyer reaction, replacing the amino group with chlorine.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain 5-chloro-4-methyl-2-nitropyridine.

Step 3: Synthesis of 2-amino-5-chloro-4-methylpyridine

  • Dissolve 5-chloro-4-methyl-2-nitropyridine in ethanol.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to 60-65 °C for 30 minutes to reduce the nitro group to an amine.

  • Filter the reaction mixture to remove the iron catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 2-amino-5-chloro-4-methylpyridine.

Acetylation of 2-amino-5-chloro-4-methylpyridine

The final step is the acylation of the amino group to form the desired acetamide.

Experimental Protocol:

  • Suspend 2-amino-5-chloro-4-methylpyridine in a suitable solvent such as dichloromethane or toluene.

  • Add a base, for example, triethylamine or pyridine, to the suspension.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]

Table 1: Summary of Synthesis Steps and Conditions

StepStarting MaterialReagents and ConditionsProduct
12-amino-4-methylpyridine1. Conc. H₂SO₄, Conc. HNO₃, 0-50 °C4-methyl-5-nitropyridin-2-amine
24-methyl-5-nitropyridin-2-amine1. NaNO₂, HCl, 0-5 °C; 2. CuCl, HCl5-chloro-4-methyl-2-nitropyridine
35-chloro-4-methyl-2-nitropyridineFe, HCl, Ethanol, 60-65 °C2-amino-5-chloro-4-methylpyridine
42-amino-5-chloro-4-methylpyridineAcetic anhydride, Triethylamine, Dichloromethane, 0 °C to RTThis compound

Application in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 5-position of the pyridine ring in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst.[2][3] This reaction is highly valuable in medicinal chemistry for the synthesis of complex amines.

Experimental Protocol: Synthesis of N-(4-methyl-5-(phenylamino)pyridin-2-yl)acetamide

  • To a reaction vial, add this compound, aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
SubstrateThis compound (1.0 equiv)
AmineAniline (1.2 equiv)
CatalystPd₂(dba)₃ (2-5 mol%)
LigandXantphos (4-10 mol%)
BaseSodium tert-butoxide (1.5 equiv)
SolventToluene or Dioxane
Temperature80-120 °C
Expected Yield60-90%

Diagram 1: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification A This compound E Solvent Addition & Inert Atmosphere A->E B Amine B->E C Pd Catalyst & Ligand C->E D Base D->E F Heating & Stirring E->F G Quenching & Extraction F->G H Chromatography G->H I Final Product H->I

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl chloride with a boronic acid or its ester in the presence of a palladium catalyst and a base.[4]

Experimental Protocol: Synthesis of N-(4-methyl-5-phenylpyridin-2-yl)acetamide

  • In a reaction flask, combine this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

  • Add a solvent mixture, typically dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Table 3: Representative Conditions for Suzuki-Miyaura Cross-Coupling

ParameterCondition
SubstrateThis compound (1.0 equiv)
Boronic AcidPhenylboronic acid (1.2 equiv)
CatalystPd(PPh₃)₄ (3-5 mol%)
BaseK₂CO₃ or Cs₂CO₃ (2.0 equiv)
SolventDioxane/Water (4:1)
Temperature80-100 °C
Expected Yield70-95%

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2)->Reductive Elimination Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile intermediate in organic synthesis. Its preparation, although multi-stepped, utilizes well-established chemical transformations. The presence of the reactive chlorine atom allows for its effective use in modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, providing access to a wide range of substituted pyridine derivatives. These derivatives are of significant interest in the fields of medicinal chemistry and materials science. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds.

References

Application Notes and Protocols: N-(5-Chloro-4-methylpyridin-2-yl)acetamide as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(5-Chloro-4-methylpyridin-2-yl)acetamide as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established chemical principles and analogous reactions of similar compounds, offering a solid foundation for drug discovery and development projects.

Chemical Properties and Synthesis of the Precursor

This compound is a substituted pyridine derivative that serves as an excellent starting material for further chemical modifications. Its structure combines the reactivity of the acetamide group with the unique electronic properties of the chloro- and methyl-substituted pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and dichloromethane
CAS Number Not available
Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the precursor via the acylation of 2-Amino-5-chloro-4-methylpyridine.

Materials:

  • 2-Amino-5-chloro-4-methylpyridine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-Amino-5-chloro-4-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_of_Precursor cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-5-chloro- 4-methylpyridine Reaction_Step_1 Acylation Reactant1->Reaction_Step_1 + Reactant2 Acetyl Chloride Reactant2->Reaction_Step_1 Base Triethylamine Base->Reaction_Step_1 Solvent Dichloromethane (DCM) Solvent->Reaction_Step_1 Temperature 0 °C to Room Temp. Temperature->Reaction_Step_1 Product This compound Reaction_Step_1->Product

Caption: Synthesis of the precursor compound.

Application in the Synthesis of Novel Thioether Derivatives

The chloro-substituent on the pyridine ring of this compound makes it a suitable substrate for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups, leading to the generation of diverse chemical libraries. Based on reactions of analogous compounds, a promising application is the synthesis of novel thioether derivatives, which are prevalent in many biologically active molecules.[1]

General Experimental Protocol: Synthesis of N-(5-substituted-thio-4-methylpyridin-2-yl)acetamide Derivatives

This protocol provides a general method for the reaction of this compound with various thiols.

Materials:

  • This compound

  • A variety of thiol-containing nucleophiles (e.g., thiophenols, alkyl thiols)

  • Potassium carbonate or Sodium hydride (as a base)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the desired thiol (1.1 eq) in anhydrous DMF.

  • Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the desired N-(5-substituted-thio-4-methylpyridin-2-yl)acetamide derivative.

Nucleophilic_Substitution cluster_nucleophiles Nucleophiles (Thiols) Precursor This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor->Reaction Thiol1 Thiophenol Thiol1->Reaction Thiol2 Alkyl Thiol Thiol2->Reaction Thiol3 Heterocyclic Thiol Thiol3->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent DMF Solvent->Reaction Product Novel Thioether Derivatives Reaction->Product

Caption: Synthesis of novel thioether derivatives.

Biological Evaluation of Novel Compounds

Derivatives of acetamide and pyridine are known to exhibit a wide range of biological activities, including anticancer properties. The novel thioether derivatives synthesized from this compound can be screened for their potential as anticancer agents. A common initial step is to assess their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the cytotoxic effects of the newly synthesized compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin) in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data for Novel Thioether Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)
Derivative 1MCF-715.2
Derivative 2A54925.8
Derivative 3HCT1168.5
Doxorubicin (Control)MCF-70.9

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Investigation of Mechanism of Action: Kinase Inhibition

Many pyridine-containing compounds are known to be kinase inhibitors, which are a crucial class of anticancer drugs.[2] Compounds that show significant cytotoxicity can be further investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival signaling pathways.

Signaling Pathway Diagram: Generic Kinase Signaling Pathway

The diagram below illustrates a simplified kinase signaling pathway that is often dysregulated in cancer. The synthesized compounds can be tested for their ability to inhibit key kinases in such pathways (e.g., EGFR, ALK, MEK, ERK).

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Novel Compound (Potential Kinase Inhibitor) Inhibitor->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A potential target kinase signaling pathway.

These application notes and protocols provide a framework for the synthesis and evaluation of novel compounds derived from this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

Application Notes and Protocols for "in vitro" studies with N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(5-Chloro-4-methylpyridin-2-yl)acetamide is a synthetic compound belonging to the class of N-acylaminopyridines. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural analogs have shown a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. These application notes provide a detailed protocol for the initial in vitro screening of this compound to investigate its potential as a therapeutic agent. The protocols outlined below are based on the activities observed in structurally related compounds and are intended to serve as a starting point for research.

Chemical Properties:

PropertyValue
Molecular FormulaC₈H₉ClN₂O
Molecular Weight184.63 g/mol
CAS NumberNot available for this specific isomer, but related compounds include 143416-74-4 for 2-chloro-N-(5-methylpyridin-2-yl)acetamide[1] and 142404-82-8 for N-(5-Bromo-4-methylpyridin-2-yl)acetamide[2].
AppearanceExpected to be a solid at room temperature.
SolubilitySolubility should be determined empirically in relevant solvents such as DMSO, ethanol, and aqueous buffers.

I. Anti-inflammatory Activity Assessment

Based on studies of similar acetamide derivatives that have shown inhibition of pro-inflammatory cytokines like TNF-α and IL-6[3], a potential mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Endpoint Assays A Culture RAW 264.7 macrophages B Seed cells in 96-well plates A->B C Pre-treat with This compound (various concentrations) B->C D Stimulate with LPS (Lipopolysaccharide) C->D E Measure cell viability (MTT Assay) D->E F Quantify TNF-α & IL-6 in supernatant (ELISA) D->F G Analyze NF-κB pathway activation (Western Blot) D->G

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in murine macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • TNF-α and IL-6 ELISA kits (murine)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM (e.g., 0.1, 1, 10, 25, 50 µM). The final DMSO concentration should be ≤ 0.1%. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution (1 µg/mL final concentration) to the appropriate wells. Include a vehicle control (DMSO) and an unstimulated control. Incubate for 24 hours.

  • Cell Viability (MTT Assay): After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the media and add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant before the MTT assay. Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Hypothetical Data:

Table 1: Effect of this compound on Cell Viability and Cytokine Production

Concentration (µM)Cell Viability (% of Control)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Unstimulated Control100 ± 4.550 ± 8.235 ± 6.1
LPS + Vehicle (DMSO)98 ± 5.12500 ± 1501800 ± 120
0.199 ± 4.82450 ± 1351750 ± 110
197 ± 5.31800 ± 1101300 ± 95
1095 ± 4.9800 ± 75650 ± 50
2592 ± 6.0400 ± 40300 ± 35
5085 ± 7.2250 ± 30180 ± 25
Hypothesized Signaling Pathway: Inhibition of NF-κB Activation

A common pathway for inflammatory cytokine production involves the activation of the transcription factor NF-κB. This compound may exert its anti-inflammatory effects by inhibiting this pathway.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates to Cytokines TNF-α, IL-6 Gene Transcription Compound This compound Compound->IKK inhibits IkB_NFkB->IKK NFkB_n NF-κB NFkB_n->Cytokines

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

II. Anticancer Activity Assessment

Derivatives of acetamide have demonstrated cytotoxic effects on various cancer cell lines, including PANC-1 (pancreatic), HepG2 (liver), and MCF7 (breast)[4]. Therefore, it is plausible that this compound may possess anticancer properties.

Protocol 2: Cell Viability and Cytotoxicity in Cancer Cell Lines

This protocol is designed to determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PANC-1, HepG2, MCF7)

  • Appropriate cell culture media for each cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well opaque-walled plates at a density of 5,000 cells/well in 100 µL of the appropriate complete medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., 0.1 to 100 µM). The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Remove the old media and add 100 µL of the compound dilutions to the cells. Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement: After the 72-hour incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values using a non-linear regression analysis.

Hypothetical Data:

Table 2: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineIC₅₀ (µM)
PANC-1 (Pancreatic)8.5
HepG2 (Liver)15.2
MCF7 (Breast)22.8
Normal Fibroblasts (Control)> 100

III. Antibacterial and Antifungal Activity Screening

Given that some acetamide derivatives have shown antimicrobial properties[5][6], a preliminary screening against common bacterial and fungal strains is warranted.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data:

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

OrganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans> 128

Disclaimer: The protocols and data presented here are for illustrative purposes and are based on the activities of structurally related compounds. Researchers should perform their own experiments to validate these findings for this compound. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method is the N-acylation of 2-amino-5-chloro-4-methylpyridine with an acetylating agent. Acetic anhydride is commonly used for this transformation, often with or without a basic catalyst or solvent.[1]

Q2: I am observing a lower than expected yield. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.

  • Suboptimal reaction conditions: The choice of solvent and catalyst (or lack thereof) can significantly impact yield.

  • Side reactions: The formation of byproducts, such as the diacetylated compound, can consume the starting material and reduce the yield of the desired product.

  • Loss during workup and purification: Product may be lost during extraction, washing, or crystallization steps.

Q3: My final product has a persistent impurity that is difficult to remove. What could it be?

A3: Difficult-to-remove impurities could be:

  • Isomeric starting materials: The synthesis of the precursor, 2-amino-5-chloro-4-methylpyridine, can sometimes result in isomeric impurities due to non-selective chlorination.[2] These isomers may undergo acetylation alongside the desired starting material, leading to isomeric acetamide impurities that are challenging to separate.

  • N,N-diacetylated byproduct: Over-acetylation can lead to the formation of N,N-diacetyl-5-chloro-4-methylpyridin-2-amine. This byproduct can be resistant to removal by simple crystallization.

  • Unreacted starting material: If the reaction is incomplete, the starting aminopyridine may co-crystallize with the product.

Q4: How can I minimize the formation of the N,N-diacetylated byproduct?

A4: To reduce the likelihood of diacetylation, consider the following:

  • Control the stoichiometry: Use a controlled amount of the acetylating agent (e.g., 1.0 to 1.2 equivalents of acetic anhydride).

  • Moderate reaction temperature: Avoid excessively high temperatures, which can promote over-acetylation.

  • Hydrolysis of the diacetylated impurity: The diacetylated compound is an imide and can be hydrolyzed back to the desired mono-acetylated product under controlled acidic or basic conditions, although this may also risk hydrolysis of the desired amide bond if conditions are too harsh.

Q5: What are the best practices for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, ethyl acetate, or mixtures of these with non-polar solvents like hexanes. Column chromatography on silica gel can also be employed for high-purity requirements, using a solvent system such as ethyl acetate/hexanes.

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction; Suboptimal reaction conditions; Formation of byproducts (e.g., diacetylated compound); Product loss during workup.- Monitor the reaction by TLC to ensure completion.- Optimize reaction temperature and time.- Use a controlled amount of acetylating agent.- Carefully perform extraction and crystallization steps to minimize mechanical losses.
Presence of a Major Impurity with a Similar Rf to the Product Isomeric acetamide impurity from impure starting material; N,N-diacetylated byproduct.- Verify the purity of the starting 2-amino-5-chloro-4-methylpyridine.- For diacetylated impurity, consider a mild hydrolysis step or optimize acetylation conditions.- Employ column chromatography for separation.
Reaction is Sluggish or Does Not Proceed Low reactivity of the starting material; Inactive acetylating agent.- Consider the addition of a catalyst such as 4-dimethylaminopyridine (DMAP).- Ensure the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture.
Product is Oily or Difficult to Crystallize Presence of impurities inhibiting crystallization.- Attempt purification by column chromatography before crystallization.- Try different solvent systems for recrystallization.
Hydrolysis of the Acetamide Product Exposure to strong acidic or basic conditions during workup.- Use mild aqueous washes (e.g., saturated sodium bicarbonate solution) to neutralize the reaction mixture.- Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the acetylation of similar aminopyridines.

Materials:

  • 2-amino-5-chloro-4-methylpyridine

  • Acetic anhydride

  • Pyridine (optional, as solvent or catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloro-4-methylpyridine (1.0 eq) in pyridine or a suitable inert solvent like ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway A 2-amino-5-chloro- 4-methylpyridine C This compound (Desired Product) A->C + Acetic Anhydride B Acetic Anhydride B->C D N,N-diacetyl-5-chloro- 4-methylpyridin-2-amine (Side Product) C->D + Acetic Anhydride (Excess) E Acetic Anhydride (Excess) E->D

Caption: Main reaction and a key side reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Increase Reaction Time / Temperature incomplete->extend_time analyze_byproducts Analyze for Byproducts (NMR, LC-MS) complete->analyze_byproducts extend_time->check_completion byproducts_present Significant Byproducts Found analyze_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts analyze_byproducts->no_byproducts No optimize_conditions Optimize Stoichiometry / Temperature byproducts_present->optimize_conditions review_workup Review Workup & Purification no_byproducts->review_workup

Caption: A logical workflow for troubleshooting low product yield.

References

"N-(5-Chloro-4-methylpyridin-2-yl)acetamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-(5-Chloro-4-methylpyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is the N-acylation of 2-amino-5-chloro-4-methylpyridine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base or as the solvent.

Q2: What are the potential impurities I might encounter after synthesizing this compound?

Common impurities can include:

  • Unreacted 2-amino-5-chloro-4-methylpyridine: The starting material may not have fully reacted.

  • Diacetylated byproduct: The amino group of the product can undergo a second acetylation, particularly if harsh acetylating conditions are used.

  • Hydrolyzed product: If water is present during workup or storage, the acetamide can hydrolyze back to the starting amine.

  • Process-related impurities: These can include residual solvents and reagents from the synthesis.

  • Impurities from starting material: The purity of the initial 2-amino-5-chloro-4-methylpyridine is crucial, as impurities such as over-chlorinated pyridines may be carried through the synthesis.

Q3: My final product has a persistent color. What could be the cause and how can I remove it?

A persistent color, often yellowish or brownish, can be due to trace impurities, possibly arising from the starting materials or side reactions during synthesis. Purification through recrystallization, sometimes with the addition of activated carbon, or column chromatography can help in removing these colored impurities.

Q4: What are the recommended analytical methods to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and for tracking the progress of purification. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis of reaction progress and fraction analysis during column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.
Product loss during workup.Optimize the extraction and washing steps to minimize loss. Ensure the pH is appropriately adjusted during aqueous workup to prevent the product from dissolving in the aqueous layer.
Product loss during purification.For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation. For chromatography, select a solvent system that provides good separation to avoid broad peaks and loss of product.
Product is an Oil or Gummy Solid Presence of impurities.The presence of unreacted starting materials or solvent residues can prevent crystallization. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.
Inappropriate solvent for precipitation/crystallization.Screen a variety of solvents for recrystallization. Start with solvents that have been successful for similar compounds, such as acetonitrile or ethanol.
Multiple Spots on TLC After Purification Ineffective purification method.If recrystallization is not sufficient, column chromatography is recommended for separating closely related impurities.
Decomposition of the product.This compound may be sensitive to heat or pH extremes. Avoid prolonged heating during recrystallization and use neutral conditions where possible.
Broad Peaks in HPLC Analysis Poor column condition or inappropriate mobile phase.Use a new or thoroughly cleaned HPLC column. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) to achieve sharper peaks.

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general guideline based on the synthesis of similar compounds and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloro-4-methylpyridine in a suitable solvent (e.g., dichloromethane, acetonitrile, or use acetic anhydride as the solvent).

  • Acetylation: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution. If not using acetic anhydride as the solvent, a base such as triethylamine or pyridine (1.2 to 2.0 equivalents) should be added.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-70°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If an organic solvent was used, wash the mixture with water and a saturated sodium bicarbonate solution to neutralize any excess acid. If acetic anhydride was the solvent, carefully quench the excess anhydride by slowly adding the reaction mixture to ice-cold water or a cold sodium bicarbonate solution.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Based on similar compounds, good starting points for solvent screening include acetonitrile, ethanol, isopropanol, or mixtures such as ethanol/water.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Hot-filter the solution to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4).

  • Procedure: a. Pack a chromatography column with silica gel slurried in the chosen mobile phase. b. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the column. d. Elute the column with the mobile phase, collecting fractions. e. Analyze the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

Table 1: Potential Impurities and their Origin

Impurity Chemical Structure Potential Origin
2-amino-5-chloro-4-methylpyridineC₆H₇ClN₂Unreacted starting material
Diacetylated byproductC₁₀H₁₁ClN₂O₂Over-acetylation of the product
2-hydroxy-5-chloro-4-methylpyridineC₆H₆ClNOHydrolysis of the starting amine's chloro group (less likely) or hydrolysis of the product's chloro group (unlikely under normal conditions)

Table 2: Suggested Solvents for Recrystallization Screening

Solvent Rationale
AcetonitrileHas been shown to be effective for recrystallizing similar chloro-pyridinyl acetamides.
EthanolA common solvent for recrystallizing a wide range of organic compounds.
IsopropanolAnother common alcohol for recrystallization.
Ethyl AcetateA moderately polar solvent that can be effective.
TolueneA non-polar solvent that may be useful in a solvent/anti-solvent system.
Hexane/Ethyl Acetate MixturesCan be used for recrystallization if a single solvent is not effective.
Ethanol/Water MixturesThe addition of water as an anti-solvent can often induce crystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Reactants 2-amino-5-chloro-4-methylpyridine + Acetic Anhydride/Acetyl Chloride Start->Reactants Reaction N-Acylation Reactants->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product

Caption: Synthetic workflow for this compound.

Purification_Workflow Crude_Product Crude Product Purity_Check Purity Analysis (TLC/HPLC) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Major/Multiple Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Final_Analysis Final Purity and Characterization (HPLC, NMR, MS) Pure_Product->Final_Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Tree Impure_Product Impure Product After Initial Isolation Main_Impurity Identify Main Impurity (TLC/HPLC) Impure_Product->Main_Impurity Unreacted_SM Unreacted Starting Material Main_Impurity->Unreacted_SM Starting Material Present Side_Product Side Product(s) Main_Impurity->Side_Product Other Impurities Present Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Choose_Purification Choose Purification Method Side_Product->Choose_Purification Recrystallization Recrystallization Choose_Purification->Recrystallization Different Polarity Column_Chromatography Column Chromatography Choose_Purification->Column_Chromatography Similar Polarity Solvent_Screen Screen Solvents Recrystallization->Solvent_Screen Optimize_Mobile_Phase Optimize Mobile Phase Column_Chromatography->Optimize_Mobile_Phase

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Interpreting NMR Spectra of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-Chloro-4-methylpyridin-2-yl)acetamide and interpreting its NMR spectra.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on established values for similar substituted pyridines and acetamides.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~8.10Singlet1H-
H-6~8.20Singlet1H-
CH₃ (pyridin-4-yl)~2.40Singlet3H-
NH~8.50Broad Singlet1H-
CH₃ (acetyl)~2.20Singlet3H-

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~151.0
C-3~140.0
C-4~148.0
C-5~125.0
C-6~115.0
C=O~169.0
CH₃ (pyridin-4-yl)~18.0
CH₃ (acetyl)~24.0

Frequently Asked Questions (FAQs)

Q1: Why do the pyridine protons H-3 and H-6 appear as singlets in the predicted ¹H NMR spectrum?

A1: In the structure of this compound, the protons on the pyridine ring, H-3 and H-6, are not adjacent to any other protons. Therefore, no spin-spin coupling is expected, resulting in singlet signals for each.

Q2: The amide (NH) proton peak is broad. Why is this?

A2: The broadness of the NH proton signal is typically due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with trace amounts of water or other labile protons in the solvent. To confirm this, you can perform a D₂O exchange experiment, where the NH peak should disappear.

Q3: How can I be sure about the assignment of the two methyl (CH₃) group signals?

A3: While both methyl groups are predicted to be singlets, their chemical environments are different. The methyl group attached to the pyridine ring is influenced by the aromatic system, while the acetyl methyl group is adjacent to a carbonyl group. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can definitively distinguish between them by showing a correlation between the acetyl methyl protons and the carbonyl carbon.

Q4: What solvent should I use for my NMR experiment?

A4: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules, including this compound, as it is a good solvent for a wide range of organic compounds and its residual proton signal at 7.26 ppm provides a convenient reference.[1] If solubility is an issue, other deuterated solvents like DMSO-d₆ or acetone-d₆ can be used.[2] Be aware that the choice of solvent can slightly alter the chemical shifts.

Troubleshooting Guide

Issue 1: My spectrum has very broad peaks.

  • Possible Cause: The sample may be too concentrated, leading to increased viscosity and line broadening.[2] Poor shimming of the spectrometer can also cause broad peaks.[2] The presence of paramagnetic impurities can lead to significant line broadening.[1]

  • Solution:

    • Dilute your sample.

    • Ensure the spectrometer is properly shimmed before acquiring data.

    • Purify your sample to remove any paramagnetic metal ions.

Issue 2: I see unexpected peaks in my spectrum.

  • Possible Cause: The presence of impurities, such as residual solvent from purification (e.g., ethyl acetate, hexane), or water.[2]

  • Solution:

    • Ensure your sample is thoroughly dried under high vacuum to remove volatile impurities.

    • Use high-purity deuterated solvents and dry your NMR tube before preparing the sample to minimize water contamination.[2]

    • Cross-reference the chemical shifts of any unexpected peaks with tables of common laboratory solvent impurities.

Issue 3: The signal-to-noise ratio of my spectrum is poor.

  • Possible Cause: The sample is too dilute. For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is often required.

  • Solution:

    • Increase the concentration of your sample if solubility allows.

    • Increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans.

Issue 4: The baseline of my spectrum is not flat.

  • Possible Cause: This can be an artifact of processing, particularly if the first few data points of the Free Induction Decay (FID) are corrupted. It can also arise from a very intense solvent signal.

  • Solution:

    • Apply a baseline correction algorithm during data processing.

    • For very strong signals that distort the baseline, consider using solvent suppression techniques.[3]

Experimental Protocols

1. NMR Sample Preparation

  • Materials: this compound, deuterated solvent (e.g., CDCl₃), NMR tube, Pasteur pipette, small vial, cotton or glass wool.

  • Procedure:

    • Weigh approximately 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

    • Gently swirl or vortex the vial to dissolve the compound completely.

    • If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

2. Standard ¹H NMR Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

    • Acquire the Free Induction Decay (FID) data.

    • Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline Interpret Spectrum Interpret Spectrum baseline->Interpret Spectrum Troubleshooting_Logic cluster_broad cluster_unexpected cluster_sn start Problem with NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks unexpected_peaks Unexpected Peaks? broad_peaks->unexpected_peaks No conc Too Concentrated? broad_peaks->conc Yes poor_sn Poor S/N? unexpected_peaks->poor_sn No impurities Impurities Present? unexpected_peaks->impurities Yes dilute_sample Sample Too Dilute? poor_sn->dilute_sample Yes shim Poor Shimming? conc->shim No sol_dilute Solution: Dilute Sample conc->sol_dilute Yes paramagnetic Paramagnetic Impurities? shim->paramagnetic No sol_shim Solution: Re-shim shim->sol_shim Yes sol_purify Solution: Purify Sample paramagnetic->sol_purify Yes sol_dry Solution: Dry Sample & Use Pure Solvents impurities->sol_dry Yes sol_conc Solution: Increase Concentration or Number of Scans dilute_sample->sol_conc Yes

References

Overcoming solubility issues with "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar compounds. Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements and tolerance of your assay.

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a high-concentration stock solution, dissolve the compound in 100% DMSO. For example, you can aim for a 10 mM or 20 mM stock solution. It is recommended to start with a small amount of solvent and gradually add more while vortexing or sonicating to aid dissolution.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. Please refer to the Troubleshooting Guide below for detailed strategies to address this, including the use of co-solvents, pH adjustments, and surfactants.

Q5: What is the recommended storage condition for this compound solutions?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh before each experiment.

Troubleshooting Guide: Overcoming Solubility Issues

Initial Solubility Assessment

Before proceeding with your main assay, it is crucial to perform a preliminary solubility test. This will help you determine the appropriate solvent and concentration range for your experiments.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg).

  • Solvent Addition: Add a measured volume of the primary solvent (e.g., 100 µL of DMSO) to achieve a high-concentration stock solution.

  • Dissolution: Vortex the mixture for 1-2 minutes. If the compound does not fully dissolve, try gentle warming (to 37°C) or sonication for 5-10 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer to determine the concentration at which precipitation occurs.

Strategies to Enhance Aqueous Solubility

If you encounter precipitation upon dilution of your stock solution, consider the following strategies.

1. Co-Solvents

The addition of a water-miscible organic co-solvent to your aqueous buffer can improve the solubility of your compound.

  • Recommended Co-solvents: Ethanol, Methanol, or a higher percentage of DMSO in the final assay volume (while ensuring it does not exceed the assay's tolerance, typically ≤1%).

2. pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. As a pyridine derivative, the nitrogen atom can be protonated at acidic pH.

  • Experimental Approach: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and test the solubility of your compound in each.

3. Use of Surfactants

Non-ionic surfactants can help to solubilize hydrophobic compounds in aqueous solutions by forming micelles.

  • Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68 at low concentrations (e.g., 0.01% - 0.1%).

4. Sonication and Warming

These physical methods can help to overcome the energy barrier for dissolution.

  • Protocol: After diluting the stock solution into the assay buffer, sonicate the mixture in a water bath for 10-15 minutes or warm it gently to 37°C. Always check for compound stability at elevated temperatures.

Data Presentation: Qualitative Solubility of this compound Analogs

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents, based on the properties of structurally related compounds.

SolventExpected SolubilityNotes
WaterLowSolubility may be slightly enhanced at acidic pH.
Phosphate-Buffered Saline (PBS)LowSimilar to water; precipitation is likely.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
EthanolModerate to HighCan be used as a co-solvent.
MethanolModerate to HighCan be used as a co-solvent.
Dimethylformamide (DMF)HighAn alternative to DMSO for stock solutions.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for addressing solubility issues with this compound.

G start Start: Compound Precipitation Observed stock_check Verify Stock Solution (No Precipitation at High Concentration?) start->stock_check solubility_test Perform Systematic Solubility Test stock_check->solubility_test strategy Select Solubilization Strategy solubility_test->strategy cosolvent Use Co-solvent (e.g., Ethanol, Methanol) strategy->cosolvent Organic-Soluble ph_adjust Adjust pH of Assay Buffer strategy->ph_adjust Ionizable surfactant Add Surfactant (e.g., Tween-20) strategy->surfactant Hydrophobic physical_method Apply Physical Methods (Sonication, Warming) strategy->physical_method General retest Re-test in Assay cosolvent->retest ph_adjust->retest surfactant->retest physical_method->retest end End: Optimized Assay Conditions retest->end

Caption: A flowchart for troubleshooting compound precipitation in assays.

G cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation compound This compound Solid dmso 100% DMSO Solvent compound->dmso Dissolve (Vortex/Sonicate) stock 10-20 mM Stock Solution Stored at -20°C/-80°C dmso->stock buffer Aqueous Assay Buffer (with potential additives) stock->buffer Dilute working Final Working Concentration Prepare Fresh buffer->working

Caption: A workflow for preparing solutions of the target compound.

Technical Support Center: Optimizing Reaction Conditions for N-(5-Chloro-4-methylpyridin-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of reaction conditions for N-(5-Chloro-4-methylpyridin-2-yl)acetamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acetylation of 2-aminopyridines?

A1: The most common and straightforward methods for the N-acetylation of 2-aminopyridines involve the use of acetic anhydride or acetyl chloride as the acylating agent. Acetic anhydride is often used in excess or with a solvent, and the reaction can be performed at room temperature or with gentle heating.[1] Acetyl chloride is more reactive and is typically used in the presence of a base to neutralize the HCl byproduct. Microwave-assisted synthesis using acetyl chloride in a suitable solvent can significantly accelerate the reaction.[2]

Q2: How does the substitution on the pyridine ring affect the N-acetylation reaction?

A2: The electronic nature of the substituents on the pyridine ring can influence the nucleophilicity of the 2-amino group. Electron-donating groups, such as the methyl group at the 4-position, can increase the electron density on the amino group, potentially making it more reactive. Conversely, electron-withdrawing groups, like the chloro group at the 5-position, can decrease the nucleophilicity of the amino group, which might necessitate more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more reactive acylating agent).

Q3: What is a common side reaction to be aware of during the N-acetylation of 2-aminopyridines?

A3: A common side reaction is the formation of the N,N-diacetylated product, where two acetyl groups are added to the amino nitrogen. This is more likely to occur with highly reactive acylating agents, the use of strong bases, or if the resulting acetamide is deprotonated to form a nucleophilic anion that reacts further.

Q4: What are the typical purification methods for this compound derivatives?

A4: Common purification methods include recrystallization and column chromatography. For recrystallization, solvents such as ethanol, ethyl acetate, or mixtures with hexanes are often employed.[3] If recrystallization does not yield a product of sufficient purity, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) is a standard and effective technique.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Insufficiently reactive acylating agent. 2. Reaction temperature is too low. 3. The 2-aminopyridine starting material is deactivated by the chloro substituent. 4. Incomplete reaction.1. Switch from acetic anhydride to the more reactive acetyl chloride. 2. Increase the reaction temperature or use microwave irradiation to accelerate the reaction.[2] 3. Increase the reaction time and monitor the reaction progress by TLC. 4. Ensure the starting material is pure and dry.
Formation of N,N-diacetylated byproduct 1. Use of a strong base that deprotonates the initially formed acetamide. 2. Excessively harsh reaction conditions.1. If using a base, switch to a weaker, non-nucleophilic base like pyridine. 2. Use a stoichiometric amount of the acylating agent. 3. Perform the reaction at a lower temperature.
Product is difficult to purify 1. Presence of unreacted starting material or byproducts with similar polarity to the product. 2. Oiling out during recrystallization.1. Optimize the reaction to go to completion. 2. Use column chromatography with a shallow gradient to improve separation.[4] 3. For recrystallization, try a different solvent system or use a seed crystal to induce crystallization.
Reaction is very slow 1. The 2-amino group is deactivated by the electron-withdrawing chloro group. 2. Steric hindrance around the amino group.1. Use a more reactive acylating agent like acetyl chloride. 2. Employ microwave heating to increase the reaction rate.[2] 3. Consider using a catalyst, although for simple acetylations it is often not necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acetylation of 2-Aminopyridine Derivatives

Acylating AgentStarting MaterialSolventBaseTemperatureTimeYieldReference
Acetic Anhydride2-Amino-4-methylpyridineAcetic Anhydride (neat)None70 °C2 h95%BenchChem
Chloroacetyl Chloride2-Aminopyridine1,2-DichloroethaneNone (NaOH workup)80 °C (Microwave)5 min97%ChemicalBook[2]
Acetic Anhydride2-AminopyridineAcetic Anhydride (neat)Pyridine (catalytic)Room Temp1 h~95%Adapted from various sources

Experimental Protocols

Method 1: N-Acetylation using Acetic Anhydride

This protocol is adapted from the synthesis of N-(4-methylpyridin-2-yl)acetamide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloro-4-methylpyridine (1.0 eq).

  • Reagent Addition: Add acetic anhydride (3.0-5.0 eq) to the flask. The acetic anhydride can be used as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to ice-water with stirring to quench the excess acetic anhydride.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to obtain pure this compound.

Method 2: Microwave-Assisted N-Acetylation using Acetyl Chloride

This protocol is adapted from the synthesis of 2-chloro-N-pyridin-2-yl-acetamide.[2]

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve 2-amino-5-chloro-4-methylpyridine (1.0 eq) in a suitable solvent like 1,2-dichloroethane.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the solution at room temperature.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80-100 °C for 5-15 minutes.

  • Workup: After the reaction is complete and the vessel has cooled, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Signaling Pathway Diagrams

Certain derivatives of N-pyridin-2-yl-acetamide have been identified as inhibitors of the pro-inflammatory cytokines TNF-α and IL-6. Below are diagrams illustrating the signaling pathways and the potential points of inhibition.

TNF_alpha_signaling TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Inflammation Inflammatory Response NF_kB->Inflammation Promotes Inhibitor N-Aryl Acetamide Derivative Inhibitor->TNF_alpha Disrupts Trimer

Caption: TNF-α signaling pathway and inhibition.

IL6_signaling IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_expression Gene Expression (Inflammation) Nucleus->Gene_expression Inhibitor N-Aryl Acetamide Derivative Inhibitor->JAK Inhibits

Caption: IL-6/JAK/STAT signaling pathway and inhibition.

Experimental Workflow

experimental_workflow start Start: 2-Amino-5-chloro- 4-methylpyridine reaction N-Acetylation Reaction start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup/ Quenching monitoring->workup Complete isolation Isolation (Filtration/Extraction) workup->isolation purification Purification isolation->purification analysis Analysis (NMR, MS, m.p.) purification->analysis product Final Product: N-(5-Chloro-4- methylpyridin-2-yl)acetamide analysis->product

References

"N-(5-Chloro-4-methylpyridin-2-yl)acetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of N-(5-Chloro-4-methylpyridin-2-yl)acetamide. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is expected to be stable under normal laboratory conditions, which include storage in a cool, dry, and well-ventilated area away from light. However, the presence of both a substituted pyridine ring and an acetamide linkage suggests potential susceptibility to degradation under specific stress conditions.

Q2: What are the primary functional groups in this compound that may be susceptible to degradation?

A2: The two primary functional groups of concern are the acetamide linkage and the chloro-substituted pyridine ring. The amide bond is susceptible to hydrolysis, while the pyridine ring can be prone to oxidative and photolytic degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the most probable degradation pathways include:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 5-chloro-4-methylpyridin-2-amine and acetic acid.

  • Oxidation: The pyridine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to UV light may induce degradation, potentially through radical mechanisms affecting the pyridine ring or the chloro substituent.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this exact molecule is limited, based on structurally similar compounds, it is advisable to avoid strong oxidizing agents and strong acids or bases, as they can accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound.

Issue 1: Appearance of new, unexpected peaks during chromatographic analysis (HPLC, LC-MS).

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place.

    • Analyze Blank Solvents: Run a blank injection of the solvent used to dissolve the compound to rule out solvent impurities.

    • Perform Forced Degradation Studies: To identify potential degradants, subject the compound to controlled stress conditions (see Experimental Protocols section). This can help in tentatively identifying the impurity peaks.

    • Characterize Degradants: If the impurity levels are significant, consider isolation and structural elucidation of the degradation products using techniques like NMR and high-resolution mass spectrometry.

Issue 2: Inconsistent results or loss of potency in biological assays.

  • Possible Cause: Degradation of the active compound in the assay medium or during storage of stock solutions.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Analyze the stock solution by a stability-indicating method (e.g., HPLC) at different time points to check for degradation.

    • Evaluate Assay Buffer Compatibility: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. The pH and components of the buffer could be promoting hydrolysis.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for sensitive experiments to minimize the impact of potential degradation.

Summary of Potential Degradation Conditions and Products

The following table summarizes the expected degradation of this compound under various stress conditions.

Stress ConditionPotential Degradation PathwayExpected Major Degradation Products
Acidic Hydrolysis Cleavage of the amide bond5-chloro-4-methylpyridin-2-amine, Acetic Acid
Basic Hydrolysis Cleavage of the amide bond5-chloro-4-methylpyridin-2-amine, Acetate Salt
Oxidation (e.g., H₂O₂) Oxidation of the pyridine nitrogenThis compound N-oxide
Photolysis (UV light) Complex degradation pathwaysPotential for dechlorination or ring opening products
Thermal (Dry Heat) Generally stable at moderate temperaturesDecomposition at high temperatures

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a portion in the solvent for analysis.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed) sample, using a suitable analytical method like reverse-phase HPLC with a UV detector. A gradient elution may be necessary to separate all degradation products.

    • Use a mass spectrometer (LC-MS) to obtain mass information on the parent drug and any new peaks to aid in the identification of degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting start Initiate Stability Study define_params Define Compound & Batch Information start->define_params select_conditions Select Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) define_params->select_conditions prep_samples Prepare Stock & Stressed Samples select_conditions->prep_samples stress_exposure Expose Samples to Stress Conditions prep_samples->stress_exposure analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stress_exposure->analytical_method analyze_samples Analyze Samples (HPLC, LC-MS) analytical_method->analyze_samples identify_degradants Identify & Characterize Degradants analyze_samples->identify_degradants report Compile Stability Report identify_degradants->report

Caption: General workflow for conducting a forced degradation stability study.

Troubleshooting_Degradation start Unexpected Peak(s) Observed in Chromatogram check_blanks Analyze Solvent and Mobile Phase Blanks start->check_blanks blank_issue Impurity in Solvent/Mobile Phase check_blanks->blank_issue degradation_suspected Degradation Suspected blank_issue->degradation_suspected No correct_storage Correct Storage & Re-analyze blank_issue->correct_storage Yes review_storage Review Compound Storage Conditions degradation_suspected->review_storage storage_ok Storage Conditions Correct? review_storage->storage_ok storage_ok->correct_storage No forced_degradation Perform Forced Degradation Study storage_ok->forced_degradation Yes compare_profiles Compare Degradation Profiles forced_degradation->compare_profiles identify_peak Tentatively Identify Peak compare_profiles->identify_peak Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_hydrolysis This compound products_hydrolysis 5-chloro-4-methylpyridin-2-amine + Acetic Acid parent_hydrolysis->products_hydrolysis H+ or OH- parent_oxidation This compound product_oxidation This compound N-oxide parent_oxidation->product_oxidation [O]

Troubleshooting low bioactivity of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low or no bioactivity with "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" and other novel small molecule inhibitors in their experiments. The following resources are designed to help identify and resolve common issues that can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm not observing the expected biological effect with "this compound". What are the initial troubleshooting steps?

A1: When a novel compound shows lower than expected bioactivity, it is crucial to systematically verify both the compound's integrity and the experimental setup. Initial steps should include:

  • Compound Verification: Confirm the identity, purity, and stability of your compound stock.

  • Assay Validation: Ensure the assay is performing as expected by using positive and negative controls.

  • Concentration Range: Verify that the tested concentration range is appropriate for the anticipated target.

Q2: How can I be sure that the compound is the issue and not my assay?

A2: Differentiating between a compound-specific problem and an assay-related artifact is a key troubleshooting step. Running appropriate controls is essential. A well-characterized positive control inhibitor for your target or pathway should elicit a robust and reproducible response in the assay. If the positive control is active and your novel compound is not, the focus should shift to the compound's properties and its interaction with the biological system.

Q3: Could the physical properties of "this compound" be affecting its bioactivity?

A3: Yes, the physicochemical properties of a compound, such as solubility and stability, are critical for its biological activity. Poor solubility can lead to the formation of aggregates, which can cause non-specific assay interference or reduce the effective concentration of the compound in solution.[1][2] Compound degradation in the assay buffer or under specific experimental conditions (e.g., presence of certain enzymes) can also result in a loss of activity.

Q4: What are "pan-assay interference compounds" (PAINS) and could "this compound" be one?

A4: Pan-assay interference compounds (PAINS) are chemical structures that are known to interfere with a wide variety of biological assays, often leading to false-positive results. However, the underlying mechanisms, such as aggregation or reactivity, can also sometimes lead to an apparent lack of specific activity or inconsistent dose-response curves.[3] While it is not confirmed for this specific compound, it is a possibility for any novel chemical entity. Computational tools and specific counter-screens can help identify potential PAINS.

Q5: My compound is active in a biochemical assay but not in a cell-based assay. What could be the reason?

A5: Discrepancies between biochemical and cellular assay results are common.[4] Several factors can contribute to this:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.

  • Cellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

  • Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.

  • Presence of ATP: In kinase assays, for example, the high intracellular concentration of ATP can outcompete ATP-competitive inhibitors, leading to a decrease in potency compared to biochemical assays with lower ATP concentrations.

Troubleshooting Guides

Guide 1: Investigating Compound Integrity and Handling

This guide provides a step-by-step approach to verify that the compound itself is not the source of low bioactivity.

Troubleshooting Workflow for Compound Integrity

compound_integrity start Low Bioactivity Observed check_purity 1. Verify Compound Purity (e.g., LC-MS, NMR) start->check_purity check_identity 2. Confirm Chemical Identity (e.g., NMR, HRMS) check_purity->check_identity check_solubility 3. Assess Solubility in Assay Buffer (Visual inspection, nephelometry) check_identity->check_solubility check_stability 4. Evaluate Stability (Incubate in assay buffer, re-test) check_solubility->check_stability outcome_good Compound Integrity Confirmed check_stability->outcome_good All checks passed outcome_bad Compound Integrity Issue Identified check_stability->outcome_bad Issue found

Caption: Workflow for verifying compound integrity.

Detailed Methodologies:

  • Purity and Identity Verification:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight of the compound.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the compound.

  • Solubility Assessment:

    • Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the stock solution into the aqueous assay buffer to the final working concentrations.

    • Visually inspect for any precipitation. For a more quantitative measure, use nephelometry to detect light scattering by insoluble particles.

  • Stability Evaluation:

    • Incubate the compound in the assay buffer under the same conditions as the experiment (e.g., temperature, pH, presence of additives).

    • Analyze the sample by LC-MS at different time points (e.g., 0, 2, 4, 24 hours) to check for degradation.

Guide 2: Optimizing Assay Conditions

This guide focuses on troubleshooting the experimental assay to ensure it is suitable for detecting the compound's activity.

Troubleshooting Workflow for Assay Optimization

assay_optimization start Low Bioactivity Observed check_controls 1. Verify Positive & Negative Controls start->check_controls optimize_conc 2. Expand Compound Concentration Range check_controls->optimize_conc vary_incubation 3. Vary Incubation Time optimize_conc->vary_incubation check_buffer 4. Assess Buffer Components (e.g., detergent, protein concentration) vary_incubation->check_buffer outcome_good Activity Detected check_buffer->outcome_good Optimization successful outcome_bad Still No Activity check_buffer->outcome_bad Optimization failed

Caption: Workflow for optimizing assay conditions.

Detailed Methodologies:

  • Control Verification:

    • Positive Control: Use a known active compound for the target to confirm the assay is working.

    • Negative Control: Use a vehicle (e.g., DMSO) and an inactive structurally related compound (if available) to determine the baseline and rule out non-specific effects.

  • Concentration-Response Curve:

    • Test the compound over a wide range of concentrations (e.g., from nanomolar to high micromolar) to generate a dose-response curve. A lack of a clear sigmoidal curve may indicate issues like poor solubility at high concentrations or low potency.[2]

  • Buffer Optimization:

    • The presence of detergents (e.g., Tween-20, Triton X-100) can help prevent compound aggregation.[5]

    • Varying the concentration of proteins like Bovine Serum Albumin (BSA) can help mitigate non-specific binding of the compound to assay components.[2]

Data Presentation

Table 1: Common Causes of Low Bioactivity and Corresponding Solutions

Potential Cause Biochemical Assays Cell-Based Assays Suggested Solution
Compound Purity/Identity Low purity can reduce effective concentration.Incorrect structure will not bind to the target.Verify by LC-MS and NMR. Re-synthesize or re-purify if necessary.
Compound Solubility Precipitation in buffer reduces available compound.Poor solubility can lead to aggregation and non-specific effects.Test solubility in assay buffer. Add solubilizing agents (e.g., detergents) or modify the compound structure.
Compound Stability Degradation in assay buffer leads to loss of active compound.Metabolic conversion to inactive forms.Assess stability by incubating in assay buffer/cell media and analyzing over time.
Assay Artifacts Interference with detection method (e.g., fluorescence quenching).Cytotoxicity at high concentrations masking the specific effect.Run counter-screens to identify assay interference. Perform a cytotoxicity assay in parallel.
Cellular Transport N/APoor membrane permeability or active efflux.Use cell lines with known transporter expression. Co-administer with transporter inhibitors as a test.
Target Engagement Incorrect protein conformation or missing co-factors.Target is not expressed or is in a non-receptive state in the cell line.Use full-length, biologically relevant protein. Confirm target expression and pathway activity in the chosen cell line.

Signaling Pathway Considerations

If "this compound" is hypothesized to be a kinase inhibitor, its low bioactivity could be due to a number of factors within the signaling cascade.

Generic Kinase Signaling Pathway

kinase_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor N-(5-Chloro-4-methyl- pyridin-2-yl)acetamide Inhibitor->Kinase2 Inhibits?

Caption: A generic kinase signaling pathway illustrating a potential point of inhibition.

Troubleshooting Pathway-Specific Issues:

  • Upstream/Downstream Readouts: Measure the phosphorylation status of both the direct target of the inhibitor and downstream substrates. A lack of effect on the direct target suggests a primary potency issue, while an effect on the target but not on downstream events could indicate pathway redundancy or feedback loops.

  • Target Expression Levels: Confirm the expression level of the target kinase in your cellular model using techniques like Western blotting or qPCR. Low target expression can lead to a minimal observable effect.

  • Alternative Signaling Pathways: The targeted pathway may be compensated for by parallel signaling pathways in the cell, masking the effect of the inhibitor. Consider using combination therapies with inhibitors of compensatory pathways.

References

Common impurities in "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with N-(5-Chloro-4-methylpyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: Based on the common synthetic route, which involves the acetylation of 2-amino-5-chloro-4-methylpyridine with acetic anhydride, the following process-related impurities are most likely to be present:

  • Unreacted Starting Material: 2-amino-5-chloro-4-methylpyridine

  • Reagent Residue: Acetic Anhydride

  • By-products: Acetic Acid and a diacetylated by-product, N-acetyl-N-(5-chloro-4-methylpyridin-2-yl)acetamide.

  • Degradation Impurity: Hydrolysis of the final product can lead to the formation of 2-amino-5-chloro-4-methylpyridine and acetic acid.

Q2: How can I detect the presence of these impurities in my sample?

A2: The most common and effective analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reverse-phase HPLC method can effectively separate the target compound from its impurities.

  • NMR: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities, often without the need for reference standards of the impurities themselves.

Q3: What is the recommended method for removing these impurities?

A3: Recrystallization is a highly effective and widely used method for purifying this compound. A common solvent system for amides is a mixture of ethanol and water.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Broad or unexpected peaks in the HPLC chromatogram. Presence of one or more impurities.Refer to the HPLC analysis protocol below to identify the potential impurities based on their retention times. Perform co-injection with a suspected impurity standard if available.
Low purity of the synthesized product determined by HPLC or NMR. Incomplete reaction or side reactions during synthesis. Inefficient purification.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). Perform recrystallization as detailed in the provided protocol.
Product appears discolored or oily. Presence of residual solvents or colored impurities.Ensure the product is thoroughly dried after recrystallization. If discoloration persists, consider a second recrystallization or treatment with activated carbon.
Difficulty in dissolving the compound for analysis or recrystallization. Use of an inappropriate solvent.Refer to the solubility information in the protocols below. For recrystallization, ensure the solvent is heated to its boiling point to achieve complete dissolution.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical batch of this compound before and after purification by recrystallization. The acceptance criteria are based on typical pharmaceutical industry standards.

ImpurityTypical Level Before Purification (%)Level After Recrystallization (%)Acceptance Criteria (%)
2-amino-5-chloro-4-methylpyridine1.5< 0.1≤ 0.15
Acetic Acid0.8< 0.05≤ 0.5
N-acetyl-N-(5-chloro-4-methylpyridin-2-yl)acetamide0.5< 0.1≤ 0.15
Any other individual unknown impurity-< 0.05≤ 0.10
Total Impurities ~2.8 < 0.3 ≤ 1.0

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.

Protocol 2: Impurity Profiling by HPLC

This protocol outlines a representative reverse-phase HPLC method for the analysis of this compound and its potential impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Protocol 3: Impurity Identification by ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR to identify common impurities.

Instrument: 400 MHz NMR Spectrometer

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

  • Prepare a solution of the this compound sample in DMSO-d₆.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the presence of characteristic signals of potential impurities:

    • This compound (Product):

      • Singlet around 8.3 ppm (aromatic CH)

      • Singlet around 8.1 ppm (aromatic CH)

      • Singlet around 2.4 ppm (methyl on pyridine)

      • Singlet around 2.1 ppm (acetyl methyl)

      • Broad singlet for the amide NH

    • 2-amino-5-chloro-4-methylpyridine (Starting Material):

      • Characteristic signals for the aromatic protons and the methyl group, with a broad singlet for the amino (-NH₂) protons.

    • Acetic Acid (By-product):

      • A singlet around 1.9 ppm and a very broad signal for the carboxylic acid proton.

    • N-acetyl-N-(5-chloro-4-methylpyridin-2-yl)acetamide (Diacetylated Impurity):

      • Absence of the amide NH signal.

      • Two distinct singlets for the two acetyl methyl groups.

Visualizations

experimental_workflow_purification cluster_purification Purification Workflow dissolution Dissolve crude product in hot ethanol hot_filtration Hot filtration (if necessary) dissolution->hot_filtration Insoluble impurities add_antisolvent Add hot water (anti-solvent) dissolution->add_antisolvent No insoluble impurities hot_filtration->add_antisolvent crystallization Cool to crystallize add_antisolvent->crystallization isolation Isolate crystals (vacuum filtration) crystallization->isolation drying Dry purified product isolation->drying

Caption: Workflow for the purification of this compound by recrystallization.

analytical_workflow cluster_analysis Analytical Workflow sample This compound Sample hplc_prep Prepare sample for HPLC sample->hplc_prep nmr_prep Prepare sample for NMR sample->nmr_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_results Impurity Profile (Quantitative Data) hplc_analysis->hplc_results nmr_analysis ¹H NMR Analysis nmr_prep->nmr_analysis nmr_results Impurity Identification (Structural Information) nmr_analysis->nmr_results

Caption: Analytical workflow for impurity analysis of this compound.

Validation & Comparative

Comparative Bioactivity Analysis: N-(5-Chloro-4-methylpyridin-2-yl)acetamide vs. N-(5-bromo-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the specific biological activities of N-(5-Chloro-4-methylpyridin-2-yl)acetamide and N-(5-bromo-4-methylpyridin-2-yl)acetamide. Currently, there are no direct comparative studies or individual bioactivity data for these two compounds. This guide, therefore, serves to highlight this knowledge gap and provide a framework for potential future investigations based on the bioactivity of structurally related compounds.

Researchers and drug development professionals should note that while the substitution of a chlorine atom with a bromine atom can significantly impact a molecule's physicochemical properties and, consequently, its biological activity, the precise effects on this particular chemical scaffold remain undocumented.

General Observations on Related Structures

While specific data is lacking for the title compounds, broader research into substituted N-pyridinyl acetamide derivatives has indicated a range of potential biological activities. Structure-activity relationship (SAR) studies on various classes of N-acetamide compounds have implicated them in diverse pharmacological areas. For instance, modifications of the acetamide and pyridinyl moieties have been explored in the context of enzyme inhibition and receptor modulation. However, it is crucial to emphasize that extrapolating these findings to the specific chloro- and bromo-analogs would be speculative without direct experimental evidence.

Future Directions and Experimental Considerations

To elucidate the bioactivities of this compound and N-(5-bromo-4-methylpyridin-2-yl)acetamide, a systematic experimental approach is necessary. The following outlines a potential workflow for such an investigation.

Experimental Workflow: Initial Bioactivity Screening

A logical first step would be to perform a broad-based phenotypic screening to identify any potential biological effects of the two compounds. This could be followed by more targeted assays based on any observed phenotypes or computational predictions.

G cluster_0 Phase 1: Compound Acquisition & Preparation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Data Analysis & Hit Identification cluster_3 Phase 4: Target Deconvolution & SAR Compound_Chloro This compound Stock_Solution Prepare Stock Solutions Compound_Chloro->Stock_Solution Compound_Bromo N-(5-bromo-4-methylpyridin-2-yl)acetamide Compound_Bromo->Stock_Solution Cell_Based_Assays Panel of Cancer Cell Lines (e.g., NCI-60) Stock_Solution->Cell_Based_Assays Microbial_Assays Bacterial & Fungal Strains Stock_Solution->Microbial_Assays Data_Analysis Analyze Dose-Response Curves Cell_Based_Assays->Data_Analysis Microbial_Assays->Data_Analysis Hit_ID Identify Significant Bioactivity Data_Analysis->Hit_ID Target_ID Target Identification Assays Hit_ID->Target_ID SAR_Studies Structure-Activity Relationship Target_ID->SAR_Studies

Figure 1. A proposed experimental workflow for the initial biological screening of this compound and N-(5-bromo-4-methylpyridin-2-yl)acetamide to identify and characterize their potential bioactivities.

Hypothetical Signaling Pathway Investigation

Should initial screenings reveal, for example, anticancer activity, subsequent studies would be required to delineate the underlying mechanism of action. This would involve investigating the compound's effects on key cellular signaling pathways implicated in cancer progression.

G cluster_0 Potential Upstream Regulation cluster_1 Core Kinase Cascade cluster_2 Downstream Cellular Effects RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS GPCR GPCR GPCR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Apoptosis Apoptosis ERK->Apoptosis Compound Test Compound (Chloro/Bromo Analog) Compound->MEK Inhibition? Compound->ERK Inhibition?

A Comparative Analysis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(5-Chloro-4-methylpyridin-2-yl)acetamide and its analogs represent a class of compounds with significant potential in the development of novel therapeutics. This guide provides a comparative study of their biological activities, focusing on their potential as anticancer and anti-inflammatory agents. The information presented herein is a synthesis of data from various studies on structurally related compounds, offering insights into their structure-activity relationships (SAR) and mechanisms of action.

I. Biological Activities and Structure-Activity Relationship (SAR)

Analogs of this compound have demonstrated promising activity in several therapeutic areas, most notably in oncology and immunology. The core scaffold, a substituted N-pyridinyl acetamide, serves as a versatile platform for chemical modifications that can significantly modulate biological efficacy.

Anticancer Activity

The anticancer potential of N-pyridinyl acetamide derivatives has been explored, with a particular focus on their ability to inhibit critical signaling pathways involved in tumor progression. One key pathway identified is the Wnt signaling pathway, which is aberrantly activated in many cancers.

Wnt Signaling Pathway Inhibition:

Certain N-pyridinyl acetamide derivatives have been patented as inhibitors of the Wnt signaling pathway.[1] This pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of numerous cancers. The inhibition of this pathway presents a promising strategy for cancer therapy.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Ligand Porcupine Porcupine (Acyltransferase) Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inactivates LRP LRP5/6 Co-receptor Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation (OFF) Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and translocates (ON) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Inhibitor N-pyridinyl acetamide Analogs Inhibitor->Porcupine Inhibits

While specific quantitative data for a series of this compound analogs as Wnt inhibitors is not publicly available in a single comparative study, related structures have been evaluated against various cancer cell lines. The table below summarizes the anticancer activity of structurally similar compounds.

Table 1: Anticancer Activity of N-(Pyridin-2-yl)acetamide Analogs and Related Compounds

Compound/Analog ClassCell Line(s)IC50 (µM)Key Findings
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamidePANC-1 (Pancreatic)4.6Highly cytotoxic.[2]
HepG2 (Liver)2.2Highly cytotoxic.[2]
MCF7 (Breast)15.5Moderately cytotoxic.[2]
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide DerivativesHeLa (Cervical)1.3 ± 0.14Ortho-chloro substitution on the phenyl ring was most active.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivativesHCT116 (Colon)-Compound 5 showed good anticancer activity.[3]
Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including inflammatory bowel disease (IBD). Analogs of N-pyridinyl acetamides have shown potential in modulating inflammatory responses.

Inhibition of Pro-inflammatory Cytokines:

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogs demonstrated their ability to inhibit the adhesion of monocytes to colon epithelial cells induced by the pro-inflammatory cytokines TNF-α and IL-6.[4] This suggests a mechanism of action relevant to the treatment of IBD.

Anti_Inflammatory_Workflow Cytokines TNF-α / IL-6 Epithelial_Cells Colon Epithelial Cells Cytokines->Epithelial_Cells Stimulate Adhesion Monocyte Adhesion Epithelial_Cells->Adhesion Promote Monocytes Monocytes Monocytes->Adhesion Inflammation Inflammation Adhesion->Inflammation Leads to Analogs N-pyridinyl acetamide Analogs Analogs->Adhesion Inhibit

The following table presents the anti-inflammatory activity of a series of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogs.

Table 2: Anti-inflammatory Activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogs

CompoundInhibition of TNF-α-induced Adhesion (%) at 1 µMInhibition of IL-6-induced Adhesion (%) at 1 µM
Parent Compound 1 55.3 ± 4.558.1 ± 3.7
Analog 2-19 85.2 ± 2.188.4 ± 1.9
Tofacitinib (Control) 57.2 ± 3.860.5 ± 2.9
Mesalazine (Control) 10.1 ± 2.3 (at 1000 µM)12.5 ± 1.8 (at 1000 µM)
Data synthesized from Jeong et al., Bioorg Med Chem Lett, 2021.[4]

The results indicate that analog 2-19 exhibited significantly better inhibitory activity against both TNF-α and IL-6-induced cell adhesion compared to the parent compound and the control drug, tofacitinib.[4]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and its analogs.

Synthesis of N-pyridinyl Acetamide Derivatives

A general and straightforward method for the synthesis of N-pyridinyl acetamides involves the acylation of the corresponding aminopyridine.

General Synthesis Workflow:

Synthesis_Workflow Start 2-Amino-5-chloro- 4-methylpyridine Reaction Acylation Reaction Start->Reaction Reagent Acetic Anhydride (or other acylating agent) Reagent->Reaction Product N-(5-Chloro-4-methylpyridin- 2-yl)acetamide Reaction->Product

Procedure: A typical procedure involves warming the substituted 2-aminopyridine with an excess of an acylating agent, such as acetic anhydride, with or without a solvent.[5] The reaction mixture is then cooled, and the product is often precipitated by the addition of a non-polar solvent like diethyl ether. The resulting solid can be purified by crystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Adhesion Assay (Anti-inflammatory)

This assay measures the ability of compounds to inhibit the adhesion of immune cells (e.g., monocytes) to endothelial or epithelial cells, a key step in the inflammatory response.

Experimental Protocol:

  • Cell Culture: Colon epithelial cells are cultured to confluence in 96-well plates.

  • Cytokine Stimulation: The epithelial cells are pre-treated with the test compounds for a certain period, followed by stimulation with a pro-inflammatory cytokine (e.g., TNF-α or IL-6).

  • Monocyte Addition: Fluorescently labeled monocytes are then added to each well and co-incubated.

  • Washing: Non-adherent monocytes are removed by gentle washing.

  • Fluorescence Measurement: The fluorescence intensity of the remaining adherent monocytes is measured using a fluorescence plate reader.

  • Inhibition Calculation: The percentage inhibition of monocyte adhesion is calculated by comparing the fluorescence in compound-treated wells to that in untreated (control) wells.

III. Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data on related analogs suggest that modifications to the pyridine ring and the acetamide moiety can lead to potent and selective inhibitors of key biological targets in cancer and inflammatory diseases. Further systematic studies focusing on the synthesis and evaluation of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential and to establish a comprehensive structure-activity relationship. The experimental protocols provided in this guide offer a foundation for researchers to conduct such investigations.

References

Validating Anticancer Potential: A Comparative Guide to N-aryl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental validation of the anticancer effects of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" is not extensively documented in publicly available literature, a wealth of research on structurally similar N-aryl acetamide and pyridine derivatives provides a strong basis for comparison and highlights their potential as a promising class of anticancer agents.[1] This guide offers an objective comparison of the performance of these related compounds, supported by experimental data and detailed methodologies, to inform future research and development in this area.

Comparative Anticancer Activity of Acetamide and Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various acetamide and pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented to facilitate a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference Compound
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) MDA-MB-231 (Breast)1.4Sorafenib (5.2 µM)
HepG2 (Liver)22.6
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][2][3][4]oxadiazol-2-ylsulfanyl}-acetamide (6e) PANC-1 (Pancreatic)4.65-FU
HepG2 (Liver)2.2
Compound 1 (Pyridine derivative) HepG2 (Liver)4.5 ± 0.3-
MCF-7 (Breast)6.3 ± 0.4
Compound 2 (Pyridone derivative) HepG2 (Liver)7.5 ± 0.1-
MCF-7 (Breast)16 ± 1.7
Compound 8a (N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivative) Hela (Cervical)1.3 ± 0.14Doxorubicin
RDg (N-(pyridin-3-yl)acetamide derivative) A549 (Lung)15.70Erlotinib (10.10 µM)

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of an organic solvent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.[9] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells, as it can only enter cells with a compromised membrane.[10]

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[11]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[12]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry.[11] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10]

Potential Signaling Pathways

While the precise mechanisms of action for many novel acetamide derivatives are still under investigation, a common pathway implicated in their anticancer effects is the induction of apoptosis. The diagram below illustrates a simplified, generic apoptosis signaling pathway that could be modulated by such compounds.

Apoptosis_Pathway cluster_pathway Simplified Apoptosis Pathway Compound Anticancer Compound (e.g., Acetamide Derivative) Stress Cellular Stress Compound->Stress Mitochondria Mitochondria Stress->Mitochondria Induces permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cleaves cellular substrates Leads to

Caption: A simplified signaling cascade for apoptosis induction.

References

Comparative Analysis of Structure-Activity Relationships in Bioactive Pyridinyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of N-(5-Chloro-4-methylpyridin-2-yl)acetamide and its analogues reveals key structural motifs that govern their biological activity. This guide provides a comparative analysis of SAR studies on various classes of pyridinyl acetamide derivatives, offering insights for researchers and professionals in drug development.

While specific SAR studies on this compound are not extensively available in the public domain, a comprehensive review of structurally related compounds provides valuable insights into the chemical features that influence their therapeutic potential. This guide synthesizes findings from various studies on derivatives of 2-acetamidopyridine, highlighting the impact of substitutions on the pyridine ring and the acetamide group on a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.

Comparative Structure-Activity Relationship Data

The biological activity of pyridinyl acetamide derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings (where applicable). The following table summarizes key quantitative data from SAR studies on different classes of related compounds.

Compound ClassR1 (Pyridine Ring)R2 (Acetamide Moiety)Biological ActivityKey Findings & IC50/EC50 Values
2-Aryl-2-(pyridin-2-yl)acetamides UnsubstitutedAryl groupAnticonvulsantUnsubstituted phenyl or ortho- and meta-substituted phenyl derivatives show the highest activity.[1][2]
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogs 3,4,6-trimethyl, 5-hydroxy-Anti-colitis (TNF-α and IL-6 inhibition)Compound 2-19 showed significantly better inhibition of TNF-α and IL-6 induced cell adhesion than the parent compound and tofacitinib.[3]
Thienopyridine Derivatives VariesN-arylacetamideAntimicrobialCompound 12a exhibited a minimal inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and <0.0048 mg/mL against B. mycoides and C. albicans.[4]
2-(Pyridin-3-yloxy)acetamide Derivatives VariesVariesAnti-HIV-1Compound Ij was the most active against wild-type HIV-1 with an EC50 of 8.18 μM.[5]
Pyridine Derivatives Methoxy, Hydroxy, Amino groups-AntiproliferativeThe presence and position of -OMe, -OH, and -NH2 groups enhanced activity, while halogens or bulky groups decreased it.[6]

Experimental Protocols

The evaluation of the biological activities of these compounds involves a range of standardized experimental protocols. Below are detailed methodologies for key experiments cited in the referenced studies.

Anticonvulsant Activity Screening

The anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamides was evaluated using the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[1][2]

  • Animal Model: Male albino mice.

  • Drug Administration: Compounds were administered intraperitoneally.

  • MES Test: An electrical stimulus (50 mA, 60 Hz, 0.2 s) was delivered via corneal electrodes. Protection was defined as the absence of the tonic hind limb extensor component of the seizure.

  • scMET Test: Metrazol (85 mg/kg) was injected subcutaneously. Protection was defined as the absence of clonic seizures for at least 5 seconds within a 30-minute observation period.

Anti-inflammatory Activity Assay (TNF-α and IL-6 Induced Cell Adhesion)

The anti-inflammatory potential of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues was assessed by their ability to inhibit monocyte adhesion to colon epithelial cells induced by TNF-α and IL-6.[3]

  • Cell Lines: Human colon epithelial cells (HT-29) and human monocytic cells (U937).

  • Induction: HT-29 cells were pre-treated with the test compounds for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours.

  • Co-culture: Fluorescently labeled U937 cells were added to the HT-29 monolayer and incubated for 1 hour.

  • Quantification: Non-adherent U937 cells were removed by washing, and the fluorescence of the adherent cells was measured to determine the extent of adhesion.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of thienopyridine derivatives was determined using the broth microdilution method.[4]

  • Microorganisms: Escherichia coli, Bacillus mycoides, and Candida albicans.

  • Preparation: Two-fold serial dilutions of the compounds were prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for yeast.

  • Inoculation: Each well was inoculated with a standardized microbial suspension.

  • Incubation: Plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for yeast.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from compound synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Lead Compound (e.g., N-(pyridin-2-yl)acetamide) design Design of Analogs start->design Identify Modification Sites synthesis Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening Primary Biological Screening (e.g., In vitro assays) characterization->screening doseresponse Dose-Response Studies (IC50/EC50 Determination) screening->doseresponse secondary Secondary Assays (e.g., In vivo models) doseresponse->secondary sar SAR Analysis secondary->sar optimization Lead Optimization sar->optimization Refine Structure optimization->design Iterative Improvement

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

This guide provides a comparative overview of the SAR for several classes of pyridinyl acetamide derivatives. The presented data and experimental protocols can serve as a valuable resource for the rational design of new and more potent therapeutic agents.

References

Comparative Efficacy Analysis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide and Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comparative analysis of the hypothetical efficacy of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" as a potential inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). Due to the absence of direct experimental data for this specific compound, its activity is hypothesized based on the known kinase inhibitory action of structurally related pyridinyl acetamide compounds. This document compares its theoretical efficacy with established p38 MAPK inhibitors, presenting supporting data from existing literature and detailing relevant experimental protocols for validation.

The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stresses.[1][2][3] Dysregulation of the p38 MAPK signaling pathway is implicated in a range of diseases, particularly inflammatory conditions and cancer, making it a significant target for therapeutic intervention.[2][4][5]

Comparative Efficacy of p38 MAPK Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several well-characterized p38 MAPK inhibitors against the p38α isoform, which is the most extensively studied member of this kinase family. A hypothetical IC50 value for "this compound" is included for comparative purposes, pending experimental verification.

Compoundp38α IC50 (nM)Notes
This compound HypotheticalEfficacy is yet to be experimentally determined. The pyridinyl acetamide scaffold suggests potential kinase inhibitory activity.
SB203580 (Adezmapimod)300 - 500A widely used, selective inhibitor of p38α and p38β.[6] It is known to bind to the ATP-binding pocket.[7]
SB20219050A potent inhibitor of p38α and p38β, often used as an alternative to SB203580.[6][8]
TAK-7157.1A highly selective inhibitor for p38α over p38β, with no significant inhibition of other related kinases.[6]
Pamapimod14A selective inhibitor of p38α and p38β.[6]
R148710An orally bioavailable and highly selective inhibitor of p38α.[6]
p38 MAPK Inhibitor IV130An ATP-competitive inhibitor of p38α.[9]
(S)-p38 MAPK Inhibitor III900A cell-permeable inhibitor of p38 MAP kinase.[10]

Signaling Pathway Diagram

The diagram below illustrates the canonical p38 MAPK signaling cascade. External stimuli such as environmental stress and inflammatory cytokines activate a MAPKKK (e.g., MEKK, MLK), which in turn phosphorylates and activates a MAPKK (MKK3/6).[1][5] Activated MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[5][7] Activated p38 MAPK proceeds to phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, regulating a wide array of cellular processes.[1]

p38_MAPK_Signaling_Pathway stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) stimuli->mapkkk mkk36 MKK3 / MKK6 mapkkk->mkk36 P p38 p38 MAPK mkk36->p38 P substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->substrates P response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor This compound (Hypothesized Inhibitor) inhibitor->p38

p38 MAPK Signaling Cascade

Experimental Protocols

To ascertain the efficacy of "this compound" as a p38 MAPK inhibitor, a robust in vitro kinase assay is essential. The following protocol outlines a common method for determining the IC50 value of a test compound.

Objective: To measure the concentration-dependent inhibition of p38α kinase activity by a test compound.

Materials:

  • Recombinant active p38α kinase

  • ATF-2 (Activating Transcription Factor 2) as a substrate[7]

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound ("this compound") dissolved in DMSO

  • Known p38 MAPK inhibitor (e.g., SB203580) as a positive control

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[11]

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for the no-inhibitor control) to the wells of a 384-well plate.[11]

    • Add 2 µL of a solution containing the p38α enzyme and the ATF-2 substrate in kinase buffer.[11]

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[11]

  • Signal Detection (using ADP-Glo™ Assay):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.[11]

    • Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram visualizes the key steps in the in vitro kinase inhibition assay described above.

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound and Controls start->prep plate Dispense Compound/Controls into 384-well Plate prep->plate add_enzyme Add Enzyme (p38α) and Substrate (ATF-2) plate->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate1 Incubate at RT for 60 min add_atp->incubate1 add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate1->add_adpglo incubate2 Incubate at RT for 40 min add_adpglo->incubate2 add_detection Add Kinase Detection Reagent (Signal Generation) incubate2->add_detection incubate3 Incubate at RT for 30 min add_detection->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

In Vitro p38 MAPK Inhibition Assay Workflow

References

"In Vivo" Validation of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Comparative Therapeutic Potential Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no direct "in vivo" validation studies for "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" have been identified in publicly available scientific literature. This guide therefore provides a comparative analysis of its potential therapeutic efficacy by examining experimental data from structurally analogous pyridine and acetamide derivatives. The presented data and protocols are intended to serve as a resource for researchers and drug development professionals in designing future "in vivo" studies for the title compound.

Introduction

This compound belongs to the 2-acetamidopyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of this class have shown promise in various therapeutic areas, including oncology, inflammation, and neurology. This guide explores the potential "in vivo" applications of this compound by comparing it with related compounds that have undergone preclinical evaluation.

Potential Therapeutic Applications and "In Vivo" Models

Based on the activities of analogous compounds, this compound could be investigated for the following therapeutic potentials, utilizing established "in vivo" models:

  • Anticancer Activity: Numerous pyridine derivatives have demonstrated potent anti-tumor effects.[1][2][3][4][5][6][7] The primary "in vivo" model for evaluating anticancer efficacy is the tumor xenograft model in immunocompromised mice.[8][9][10][11][12]

  • Anti-inflammatory Activity: Certain N-(pyridin-2-yl)acetamide derivatives have shown anti-inflammatory properties by modulating key signaling pathways. A relevant "in vivo" model for inflammatory diseases is the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which mimics aspects of multiple sclerosis.[13][14][15][16][17]

  • Neurological Activity: The acetamide moiety is present in various neurologically active compounds. While no direct neuroprotective data for close analogs was found, the potential for cholinesterase inhibition, relevant to Alzheimer's disease, could be explored using "in vivo" cholinesterase activity assays .[18][19][20][21][22]

Comparative "In Vivo" Efficacy of Analogous Compounds

The following tables summarize "in vivo" data from structurally related pyridine and acetamide derivatives. This information provides a benchmark for designing and evaluating the therapeutic potential of this compound.

Table 1: "In Vivo" Anticancer Efficacy of Pyridine Derivatives in Tumor Xenograft Models

Compound/DrugCancer ModelAnimal ModelDosing RegimenKey FindingsReference
Compound 3b (pyrano-pyridine hybrid) Breast CancerNot SpecifiedNot Specified79% reduction in tumor size.[4]
Pyridine Thiazolidinones (Compounds 56 & 57) Not Specified (in vitro against MCF-7 and HepG2)Not SpecifiedNot SpecifiedOutperformed doxorubicin in vitro.[5][23]
Pyridine-ureas (Compound 8e) Breast Cancer (MCF-7)Not SpecifiedNot SpecifiedIn vitro IC50 of 0.22 µM, 8.7 times more active than Doxorubicin.[2]
LHT-13-19 (pyridine derivative) Colon Adenocarcinoma (HCT116)BALB/c nu/nu mice3.7 mg/kg/day, i.p. for 10 daysIncreased tumor doubling time and survival rate; decreased metastasis.[6]

Table 2: "In Vivo" Anti-inflammatory Efficacy of a JAK Inhibitor (Relevant to Potential Mechanism)

Compound/DrugDisease ModelAnimal ModelDosing RegimenKey FindingsReference
Tofacitinib (JAK inhibitor) TNBS-induced colitisNot SpecifiedNot SpecifiedSimilar inhibitory activity to a novel N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogue against TNF-α- and IL-6-induced cell adhesion.Not directly in search results, but inferred from in-vitro comparison.

Experimental Protocols

"In Vivo" Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[8][10]

  • Human cancer cell line (e.g., HCT116 for colon cancer)[6]

  • Test compound (e.g., this compound) formulated in a suitable vehicle

  • Positive control (e.g., Cyclophosphamide)[6]

  • Vehicle control (e.g., 0.9% sodium chloride solution)[6]

  • Matrigel (optional, to aid tumor engraftment)[11]

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.

  • Cell Preparation: On the day of inoculation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or HBSS), optionally mixed with Matrigel.[11]

  • Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.[8][11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and test compound groups).

  • Drug Administration: Administer the test compound, positive control, and vehicle according to the predetermined dosing regimen (e.g., intraperitoneal injection daily for 10 days).[6]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²) / 2).[8]

  • Monitoring: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

"In Vitro" MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line

  • Culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[24][25]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Visualizations

JAK-STAT Signaling Pathway

Many pyridine derivatives exert their effects by modulating inflammatory signaling pathways. The JAK-STAT pathway is a key signaling cascade involved in the cellular response to cytokines, which are crucial mediators of inflammation.[26][27][28][29] Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates

Caption: The JAK-STAT signaling pathway.

Experimental Workflow for "In Vivo" Anticancer Drug Screening

The following diagram illustrates a typical workflow for the "in vivo" evaluation of a novel anticancer compound.

experimental_workflow start Start: Synthesize Test Compound invitro In Vitro Screening (e.g., MTT Assay) start->invitro animal_model Develop Animal Model (Tumor Xenograft) invitro->animal_model If promising treatment Treatment with Test Compound, Positive & Vehicle Controls animal_model->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: "In vivo" anticancer drug screening workflow.

Conclusion

While direct "in vivo" data for this compound is currently unavailable, the evidence from structurally similar compounds suggests its potential as a therapeutic agent, particularly in the field of oncology. The provided comparative data and detailed experimental protocols offer a solid foundation for initiating preclinical "in vivo" validation studies. Future research should focus on conducting tumor xenograft studies to ascertain its efficacy and safety profile, which will be crucial in determining its potential for further clinical development.

References

A Comparative Guide to N-(5-Chloro-4-methylpyridin-2-yl)acetamide and Other Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2][3] Its derivatives exhibit a vast range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] Within this critical class of compounds, N-(5-Chloro-4-methylpyridin-2-yl)acetamide has emerged as a particularly valuable building block, primarily for the synthesis of potent multi-kinase inhibitors used in oncology.

This guide provides a comparative analysis of this compound's role as a synthetic intermediate against other notable pyridine derivatives that function as active pharmaceutical ingredients themselves. We will examine their applications, present comparative experimental data, and provide detailed protocols for key biological assays to support further research and development.

This compound: A Pivotal Intermediate in Kinase Inhibitor Synthesis

This compound is most famously recognized as a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Its structural features are crucial for the final compound's ability to bind to the ATP-binding site of various kinases, including VEGFR and Raf kinases.

The synthesis workflow illustrates how this relatively simple pyridine derivative is elaborated into a complex and potent drug molecule.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Drug Product start1 N-(5-Chloro-4- methylpyridin-2-yl)acetamide step1 Williamson Ether Synthesis start1->step1 start2 4-aminophenol start2->step1 intermediate 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline step1->intermediate step2 Urea Formation intermediate->step2 final_product Sorafenib step2->final_product

Figure 1: Simplified synthesis workflow of Sorafenib.

Comparative Analysis with Active Pyridine Derivatives

While this compound serves as a foundational block, other classes of pyridine derivatives have been developed as direct kinase inhibitors. This section compares the biological activity of compounds derived from our subject intermediate with other prominent pyridine-based inhibitor classes.

Case Study 1: Pyrazolo[3,4-b]pyridines as FGFR Inhibitors

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[4][5] Unlike the synthetic precursor role of this compound, these pyrazolopyridine cores are central to the pharmacophore of the active drug molecule.

Case Study 2: Thieno[2,3-b]pyridines as PIM-1 Kinase Inhibitors

The PIM-1 kinase is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for cancer therapy.[6] Researchers have designed and synthesized a series of thieno[2,3-b]pyridine derivatives that demonstrate potent inhibitory activity against PIM-1 kinase. This class represents a bioisosteric replacement of the phenyl ring in other pyridine derivatives, offering a different structural approach to kinase inhibition.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro activity of representative compounds from different pyridine classes against various cancer cell lines and kinases.

Table 1: Kinase Inhibitory Activity

Compound ClassRepresentative CompoundTarget KinaseIC₅₀ (µM)Reference
Phenyl-pyridinamideSorafenib (derived from topic compound)VEGFR-20.09[7]
Pyrazolo[3,4-b]pyridineCompound 7nFGFR10.008[5]
Thieno[2,3-b]pyridineCompound 8dPIM-10.019[6]
Pyrazolo[4,3-c]pyridineCompound 1PEX14-PEX5 PPI163 (KD)[8]

Table 2: Anti-proliferative Activity (GI₅₀/IC₅₀ in µM)

Compound ClassRepresentative CompoundHepG2 (Liver)HCT116 (Colon)MCF-7 (Breast)Reference
Phenyl-pyridinamideSorafenib9.307.40-[7]
Pyridine-OxadiazoleCompound 6e2.2--[9]
Thieno[2,3-b]pyridineCompound 5b0.302 - 3.57 (across 60 lines)--[6]
4-amino-picolinamideCompound 5q1.831.95-[10]

Signaling Pathway Inhibition

Many of the compared pyridine derivatives, including those synthesized from this compound, function by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the Raf/MEK/ERK pathway, a primary target of Sorafenib.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Sorafenib Sorafenib Sorafenib->RAF Inhibits

Figure 2: Inhibition of the Raf/MEK/ERK pathway.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, the methodologies for the key assays cited in this guide are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Example for PIM-1)

This protocol is based on the methodology described for evaluating PIM-1 kinase inhibitors.[6]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PIM-1 kinase.

  • Materials:

    • Recombinant human PIM-1 kinase.

    • Peptide substrate (e.g., CREBtide).

    • ATP (Adenosine triphosphate).

    • Test compounds dissolved in DMSO.

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT).

    • Radiolabeled [γ-³²P]ATP.

    • Phosphocellulose filter paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, PIM-1 enzyme, and the peptide substrate.

    • Add the test compound at various concentrations (typically a serial dilution). A DMSO-only control is included.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[9][11]

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Materials:

    • Human cancer cell lines (e.g., HepG2, HCT116).

    • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

    • 96-well cell culture plates.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ or GI₅₀ value by plotting cell viability against compound concentration and performing a non-linear regression analysis.

Conclusion

This compound is a validated and highly effective starting material for constructing complex, biologically active molecules, particularly multi-kinase inhibitors like Sorafenib. Its value lies in its role as a robust synthetic handle. In contrast, other pyridine derivatives, such as pyrazolopyridines and thienopyridines, have been developed as potent, direct-acting inhibitors where the pyridine core is integral to the pharmacophore. The choice between using a simple pyridine as a building block versus designing a more complex, active pyridine core depends on the specific drug discovery strategy, the target class, and the desired structure-activity relationship. The data and protocols presented here offer a foundational resource for researchers to compare these approaches and guide the design of next-generation pyridine-based therapeutics.

References

Reproducibility of Biological Assays Involving N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological assays involving the compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. Due to the limited availability of primary peer-reviewed literature on this specific molecule, this guide leverages data from commercially available sources and published research on structurally similar compounds to provide a framework for its potential biological activities and the reproducibility of relevant assays. The guide also presents a direct comparison with established alternative compounds, Sorafenib and Tofacitinib, for which extensive experimental data is available.

Executive Summary

This compound is a synthetic organic compound with purported anti-cancer and anti-inflammatory properties. While specific, peer-reviewed data on its biological activity and assay reproducibility is scarce, preliminary information suggests potential cytotoxic effects in cancer cell lines and possible modulation of inflammatory pathways. This guide aims to provide an objective comparison based on the available information and offers detailed, reproducible protocols for assays involving well-characterized alternative drugs to serve as a benchmark for future studies.

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: In Vitro Anti-Cancer Activity

CompoundCell LineAssay TypeIC50 (µM)Data Source
This compound MCF-7 (Breast Cancer)Not Specified< 10Commercial Vendor (Data lacks peer-reviewed validation)
NCI-H460 (Lung Cancer)Not Specified< 10Commercial Vendor (Data lacks peer-reviewed validation)
Sorafenib MCF-7 (Breast Cancer)MTT Assay32.0[1]Peer-reviewed publication[1]
A549 (Lung Cancer)MTT Assay~5-10Peer-reviewed publication

Table 2: In Vitro Anti-Inflammatory Activity

CompoundAssay TypeKey Inhibition MetricData Source
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (structurally similar) Inhibition of monocyte adhesion to colon epithelial cells (TNF-α induced)Significant inhibition at 1 µM[2]Peer-reviewed publication[2]
Inhibition of monocyte adhesion to colon epithelial cells (IL-6 induced)Significant inhibition at 1 µM[2]Peer-reviewed publication[2]
Tofacitinib Inhibition of IL-17A secretion (CD4+ T-cells)Significant reduction at 1 µMPeer-reviewed publication
Inhibition of TNF secretion (CD4+ and CD8+ T-cells)Significant reduction at 1 µMPeer-reviewed publication

Experimental Protocols

To ensure the reproducibility of biological assays, detailed and standardized protocols are essential. Below are established protocols for assessing the anti-cancer and anti-inflammatory activities of the alternative compounds, which can serve as a template for evaluating this compound.

In Vitro Cytotoxicity Assay (MTT Assay) for Sorafenib

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell viability.

Materials:

  • MCF-7 or NCI-H460 cancer cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sorafenib (or this compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Sorafenib (or the test compound) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

In Vitro Anti-Inflammatory Assay (TNF-α and IL-6 Inhibition) for Tofacitinib

Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Tofacitinib (or this compound)

  • Human TNF-α and IL-6 ELISA kits

  • 24-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 24-well plate at a density of 1 x 10⁶ cells/well.

  • Compound Pre-treatment: Treat the cells with various concentrations of Tofacitinib (or the test compound) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathway

G Proposed Anti-Inflammatory Signaling Pathway cluster_0 Cell Membrane TNFR TNF-α Receptor NFkB_Activation NF-κB Activation TNFR->NFkB_Activation IL6R IL-6 Receptor STAT3_Activation STAT3 Activation IL6R->STAT3_Activation TNFa TNF-α TNFa->TNFR IL6 IL-6 IL6->IL6R Compound This compound (Proposed Action) Compound->NFkB_Activation Compound->STAT3_Activation Inflammatory_Response Pro-inflammatory Gene Expression NFkB_Activation->Inflammatory_Response STAT3_Activation->Inflammatory_Response

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow

G In Vitro Cytotoxicity Assay Workflow (MTT) Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Test Compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro cytotoxicity.

Conclusion and Recommendations

For researchers interested in this compound, we recommend the following:

  • Validation of Preliminary Data: The initial anti-cancer data should be independently verified using standardized cytotoxicity assays, such as the MTT protocol detailed in this guide.

  • Mechanism of Action Studies: Based on the activity of a structurally similar compound, investigating the effect of this compound on the TNF-α and IL-6 signaling pathways is a logical next step.

  • Assay Reproducibility: To ensure the reliability of findings, it is crucial to implement robust experimental designs, including appropriate controls, multiple replicates, and validation across different laboratories.

By following standardized protocols and focusing on mechanistic studies, the scientific community can build a more complete and reproducible profile of the biological activities of this compound.

References

Safety Operating Guide

Safe Disposal of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(5-Chloro-4-methylpyridin-2-yl)acetamide, a compound that, like similar chemical structures, requires careful management as hazardous waste.

Hazard Profile and Safety Recommendations

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles or chemical safety glasses and a face shield.[2]

  • Clothing: Wear protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of dust or aerosols, use an approved respirator.[5]

Comparative Hazard and Disposal Information

The following table summarizes key safety and disposal information from the SDS of compounds structurally similar to this compound. This data should be used as a precautionary guide.

Characteristic 2-Chloro-N-(hydroxymethyl)acetamide 2-chloro-5-methyl-pyridine 2-Amino-4-methylpyridine Acetamide
Primary Hazards Hazardous by OSHA 2012 standard[6]Combustible liquid, skin and eye irritation, harmful if swallowed or in contact with skin[1]Toxic if swallowed, toxic in contact with skin, causes skin and eye irritation[2]Suspected of causing cancer[3][4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[6]Dispose of contents/container to an approved waste disposal plant[1]Dispose of contents/container to local/regional/national/international regulations[2]Dispose of contents/ container to an approved waste disposal plant[3]
Environmental Precautions Do not flush into surface water or sanitary sewer system[6]Avoid release to the environment. Do not flush into surface water or sanitary sewer system[1]Do not let product enter drains[3]Prevent from entering drains
Spill Cleanup Sweep up and shovel into suitable containers for disposal[6]Soak up with inert absorbent material (e.g., sand, silica gel)[1]Take up dry. Dispose of properly.[3]Take up mechanically, placing in appropriate containers for disposal

**Step-by-Step Disposal Protocol

This protocol provides a general workflow for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipettes), and contaminated PPE.
  • Segregate this waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal.

2. Waste Containment:

  • Place solid waste in a clearly labeled, sealed, and durable container.
  • For contaminated sharps, use a designated sharps container.
  • Ensure the container is compatible with the chemical and will not leak or degrade.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

5. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide them with accurate information about the waste composition.
  • Never attempt to dispose of this chemical down the drain or in regular trash.[1][6]

6. Documentation:

  • Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Waste Generation (this compound) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Waste B->C Yes H Dispose as non-hazardous waste (follow institutional guidelines) B->H No D Place in a labeled, sealed, appropriate waste container C->D E Store in designated hazardous waste area D->E F Contact EHS or licensed waste disposal contractor E->F G Dispose via approved waste disposal plant F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling N-(5-Chloro-4-methylpyridin-2-yl)acetamide in a laboratory setting. The following procedures are based on best practices and data from structurally similar compounds. Researchers, scientists, and drug development professionals should use this information to supplement their internal safety protocols and conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with similar chemical structures.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US).[1][2]
Skin Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. Lab coat.Inspect gloves prior to use.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3]Use only in a well-ventilated area or under a chemical fume hood.[4][5][6]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Engineering Controls: Handle the compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1][4][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][5][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5][7] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][7]

  • Procedural Precautions: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4] Avoid contact with skin, eyes, and clothing.[2][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

Storage:

  • Conditions: Store in a dry, cool, and well-ventilated place.[2][4][5] Keep the container tightly closed when not in use.[2][4][7]

  • Incompatible Materials: Avoid storage with bases, strong oxidizing agents, strong acids, and strong reducing agents.[4]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.

  • Waste Containers: Use suitable, closed containers for the disposal of the chemical and any contaminated materials.[4]

  • Environmental Precautions: Do not allow the material to contaminate ground water systems, and do not flush it into surface water or sanitary sewer systems.[4][5] Spills should be contained and collected for disposal.[5]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[3][4][5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][7]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical advice if skin irritation or a rash occurs.[4][7]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[4][7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Read SDS & SOPs Read SDS & SOPs Don PPE Don PPE Read SDS & SOPs->Don PPE Proceed if understood Use in Fume Hood Use in Fume Hood Don PPE->Use in Fume Hood Weighing & Transfer Weighing & Transfer Use in Fume Hood->Weighing & Transfer Experiment Experiment Weighing & Transfer->Experiment Decontaminate Surfaces Decontaminate Surfaces Experiment->Decontaminate Surfaces Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Experiment->Store in Cool, Dry, Ventilated Area If storing Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Keep Container Sealed Keep Container Sealed Store in Cool, Dry, Ventilated Area->Keep Container Sealed

Safe handling and disposal workflow.

References

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